(R)-1-(2-Chlorophenyl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUBOVLGCYUYFX-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120466-66-2 | |
| Record name | (1R)-1-(2-chlorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-1-(2-Chlorophenyl)ethanol physical and chemical properties
An In-depth Technical Guide to (R)-1-(2-Chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, a chiral building block of significant interest in the pharmaceutical industry.
Core Physical and Chemical Properties
This compound is a chiral secondary alcohol. Its enantiomeric purity is crucial for its application in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClO | [1][2][3][4][5] |
| Molecular Weight | 156.61 g/mol | [1][2][3][4] |
| CAS Number | 120466-66-2 | [1] |
| Appearance | Colorless to light yellow clear liquid | [2][5] |
| Boiling Point | 121-123 °C at 14 mmHg | |
| Refractive Index | 1.5420-1.5480 @ 20°C | [5] |
| pKa | 14.05 ± 0.20 (Predicted) | [6] |
| Solubility | Slightly soluble in water. | [6] |
| IUPAC Name | (1R)-1-(2-chlorophenyl)ethan-1-ol | [1] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
-
¹H NMR (400 MHz, CDCl₃): δ 1.49 (d, J = 6.4 Hz, 3H), 2.68 (s, 1H), 5.08–5.10 (m, 1H), 7.20 (t, J = 7.6 Hz, 1H), 7.28–7.34 (m, 2H), 7.60 (d, J= 7.6 Hz, 1H).[7]
-
¹³C NMR (100 MHz, CDCl₃): δ 23.5, 66.9, 126.4, 127.2, 128.4, 129.4, 131.6, 143.1.[7]
-
Infrared (IR) (thin film): νmax (cm⁻¹) = 3357, 3069, 1474, 1437, 1048, 754, 692.[7]
Various spectral information, including 1D NMR, Mass Spectrometry, and IR spectra, are available in public databases like PubChem.[4][8]
Applications in Drug Development
This compound serves as a key chiral intermediate in the synthesis of various pharmaceuticals.[9][10] Its stereogenic center is critical for the biological activity of the final drug molecule.
One notable application is in the synthesis of Cenobamate, an anti-seizure medication.[11] The process involves using the (R)-enantiomer to construct the final molecule with the correct stereochemistry required for its therapeutic effect.
Experimental Protocols & Workflows
The primary route for producing enantiomerically pure this compound is through the asymmetric reduction of the corresponding prochiral ketone, 2'-chloroacetophenone. This can be achieved via both chemocatalytic and biocatalytic methods.[9]
General Experimental Workflow: Asymmetric Reduction
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: General workflow for asymmetric synthesis and purification.
Protocol: Synthesis of a Downstream Intermediate
This compound is a precursor for more complex molecules. For instance, it can be used to synthesize (R)-1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-ol, an intermediate for Cenobamate.
A published method describes the following steps:
-
Reacting this compound with a tetrazole compound.
-
The resulting mixture undergoes work-up with water and ethyl acetate.
-
The organic layer is separated, washed with aqueous sodium chloride solution, and treated with charcoal.
-
The solvent is distilled off to yield (R)-1-(2-chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-ol.[11]
The logical flow for utilizing this chiral alcohol as a building block is depicted below.
Caption: Role as a key intermediate in multi-step API synthesis.
Safety and Handling
This compound is associated with several hazards and requires careful handling in a laboratory setting.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area under a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14] Avoid contact with skin and eyes.[6]
-
Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed.[14]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[12][14] For skin contact, wash off immediately with soap and plenty of water.[13][14] If inhaled, move the person to fresh air.[13][14] Seek medical attention if symptoms persist.[15]
-
Always consult the material safety data sheet (MSDS) before handling this chemical.[12][13][14][15][16]
References
- 1. This compound 97% | CAS: 120466-66-2 | AChemBlock [achemblock.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-Chlorophenyl)ethanol, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Page loading... [guidechem.com]
- 7. rsc.org [rsc.org]
- 8. 1-(2-Chlorophenyl)-1-ethanol(13524-04-4) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. cphi-online.com [cphi-online.com]
- 11. tdcommons.org [tdcommons.org]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
- 14. ehss.syr.edu [ehss.syr.edu]
- 15. fishersci.de [fishersci.de]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Profile of (R)-1-(2-Chlorophenyl)ethanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral alcohol (R)-1-(2-Chlorophenyl)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 1-(2-Chlorophenyl)ethanol. Note that the NMR spectra of enantiomers, such as (R)- and (S)-1-(2-Chlorophenyl)ethanol, are identical in a standard achiral solvent. Therefore, the provided NMR data for the (S)-enantiomer is directly applicable to the (R)-enantiomer. Similarly, IR and MS data are presented for the racemic mixture, as these techniques do not differentiate between enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for (S)-1-(2-Chlorophenyl)ethanol (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.60 | d | 7.6 | 1H | Ar-H |
| 7.28–7.34 | m | 2H | Ar-H | |
| 7.20 | t | 7.6 | 1H | Ar-H |
| 5.32 | q | 6.4 | 1H | CH-OH |
| 2.05 | s | 1H | OH | |
| 1.50 | d | 6.4 | 3H | CH₃ |
Table 2: ¹³C NMR Data for (S)-1-(2-Chlorophenyl)ethanol (100 MHz, CDCl₃) [1]
| Chemical Shift (δ) ppm | Assignment |
| 143.1 | Ar-C |
| 131.6 | Ar-C |
| 129.4 | Ar-CH |
| 128.4 | Ar-CH |
| 127.2 | Ar-CH |
| 126.4 | Ar-CH |
| 66.9 | CH-OH |
| 23.5 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1-(2-Chlorophenyl)ethanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3357 | Strong, Broad | O-H stretch (alcohol) |
| ~3069 | Medium | C-H stretch (aromatic) |
| ~2970-2850 | Medium | C-H stretch (aliphatic) |
| ~1474, 1437 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1048 | Strong | C-O stretch (secondary alcohol) |
| ~754 | Strong | C-H out-of-plane bend (ortho-disubstituted aromatic) |
| ~692 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1-(2-Chlorophenyl)ethanol
| m/z | Relative Intensity (%) | Assignment |
| 156 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl) |
| 158 | Low | [M+2]⁺ (Isotopic peak for ³⁷Cl) |
| 141 | High | [M - CH₃]⁺ |
| 111 | Moderate | [M - CH₃ - Cl]⁺ or [C₇H₇O]⁺ |
| 77 | High | [C₆H₅]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of (S)-1-(2-Chlorophenyl)ethanol was prepared in deuterated chloroform (CDCl₃). The ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum of 1-(2-Chlorophenyl)ethanol was obtained using the thin film method. A small amount of the neat liquid was placed between two potassium bromide (KBr) plates to form a thin capillary film. The spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
Mass spectrometry was performed using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample was injected into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by electron impact (EI) and the resulting fragments were analyzed based on their mass-to-charge ratio (m/z).
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the key structural features of this compound.
References
Synthesis of (R)-1-(2-Chlorophenyl)ethanol from 2'-chloroacetophenone
Introduction
(R)-1-(2-Chlorophenyl)ethanol is a valuable chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its stereospecific synthesis is of paramount importance as the biological activity of the final product often depends on a specific enantiomer. This technical guide provides an in-depth overview of the primary methodologies for the synthesis of this compound from the prochiral ketone, 2'-chloroacetophenone. The focus is on two highly effective and widely employed strategies: biocatalytic asymmetric reduction and chemocatalytic asymmetric transfer hydrogenation. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, comparative quantitative data, and process visualizations.
Synthetic Approaches
The enantioselective reduction of 2'-chloroacetophenone to this compound can be achieved through two principal routes:
-
Biocatalytic Asymmetric Reduction: This "green chemistry" approach utilizes whole-cell microorganisms or isolated enzymes (ketoreductases) to catalyze the stereospecific reduction of the ketone. These methods are known for their high enantioselectivity and mild reaction conditions.
-
Chemocatalytic Asymmetric Transfer Hydrogenation (ATH): This method employs chiral transition metal catalysts, most notably ruthenium complexes, to facilitate the transfer of hydrogen from a donor molecule to the ketone, achieving high enantioselectivity.
The general reaction scheme is presented below:
Caption: General reaction for the asymmetric reduction of 2'-chloroacetophenone.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize the quantitative data for the synthesis of this compound using different catalytic systems.
Table 1: Biocatalytic Asymmetric Reduction
| Biocatalyst | Co-substrate/Cofactor System | Substrate Conc. (g/L) | Temp. (°C) | pH | Reaction Time (h) | Yield (%) | e.e. (%) | Reference |
| Saccharomyces cerevisiae B5 | 5% (v/v) Ethanol | 1.0 | 25 | 8.0 | 24 | >99 | >99 | [1][2] |
| Engineered E. coli expressing Ketoreductase BaSDR1 variant | Isopropanol | Not specified | Not specified | Not specified | "short time" | 95 (conversion) | >99 | [3] |
Table 2: Chemocatalytic Asymmetric Transfer Hydrogenation
| Catalyst Precursor | Ligand | Hydrogen Donor | Base/Acid | S/C Ratio | Temp. (°C) | Yield (%) | e.e. (%) | Reference |
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ (5:2 mixture) | - | 200:1 | 28 | 93-99 | 97 | [4] |
| RuCl--INVALID-LINK-- | (S,S)-TsDPEN | Isopropanol | KOH | 200:1 | 28 | 93-98 | 98 | [4] |
| Ru(OTf)--INVALID-LINK-- | (S,S)-TsDPEN | H₂ (gas) | CF₃SO₃H | 1000:1 | Not specified | >99 | 98 | [5] |
Experimental Protocols
Biocatalytic Reduction using Saccharomyces cerevisiae B5
This protocol is based on the optimized conditions reported for the highly efficient and stereoselective reduction of 2'-chloroacetophenone.[1][2]
Materials:
-
2'-Chloroacetophenone
-
Saccharomyces cerevisiae B5 (dry cell weight)
-
Ethanol
-
Phosphate buffer (pH 8.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water
Equipment:
-
Shaker incubator
-
Centrifuge
-
Reaction vessel (e.g., Erlenmeyer flask)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Yeast Culture and Cell Preparation: Cultivate Saccharomyces cerevisiae B5 in a suitable nutrient medium under aerobic conditions. Harvest the cells by centrifugation and wash them with deionized water to obtain a cell paste. The cell concentration is typically determined by dry cell weight.
-
Reaction Setup: In a sterile reaction vessel, prepare a phosphate buffer solution (pH 8.0). Add 5% (v/v) ethanol as a co-substrate for cofactor regeneration.
-
Biocatalyst and Substrate Addition: Disperse the Saccharomyces cerevisiae B5 cells in the reaction medium to a final concentration of 10.75 g/L (dry cell weight). Add 2'-chloroacetophenone to the mixture to a final concentration of 1 g/L.
-
Reaction Conditions: Incubate the reaction mixture at 25°C with shaking for 24 hours.
-
Work-up and Purification: After the reaction is complete, separate the yeast cells by centrifugation. Extract the supernatant with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the product by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.
Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol describes a general procedure for the asymmetric transfer hydrogenation of 2'-chloroacetophenone using a pre-formed chiral ruthenium catalyst.[4]
Materials:
-
2'-Chloroacetophenone
-
RuCl--INVALID-LINK-- or a similar chiral Ru(II) catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous organic solvent (e.g., dichloromethane or acetonitrile)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Catalyst and Reagent Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--) to a Schlenk flask. The substrate-to-catalyst (S/C) ratio is typically around 200:1.
-
Reaction Setup: Prepare a 5:2 molar mixture of formic acid and triethylamine, which serves as the hydrogen donor.
-
Reaction Execution: To the flask containing the catalyst, add 2'-chloroacetophenone. Then, add the formic acid/triethylamine mixture. Stir the reaction mixture at 28°C.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC until the starting material is consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.
-
Analysis: Characterize the product and determine the yield and enantiomeric excess by appropriate analytical techniques (e.g., NMR, chiral HPLC).
Visualization of Processes
Experimental Workflow: Biocatalytic Reduction
References
- 1. researchgate.net [researchgate.net]
- 2. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 4. kanto.co.jp [kanto.co.jp]
- 5. kanto.co.jp [kanto.co.jp]
Enantioselective Reduction of 2'-Chloroacetophenone to (R)-1-(2-Chlorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for the enantioselective reduction of 2'-chloroacetophenone to produce the chiral alcohol (R)-1-(2-Chlorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals. The document details prominent chemocatalytic and biocatalytic approaches, presenting quantitative data, comprehensive experimental protocols, and visualizations of the underlying processes to aid in research and development.
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral alcohols, in particular, serve as versatile building blocks for a wide range of active pharmaceutical ingredients. The asymmetric reduction of prochiral ketones is one of the most efficient methods to obtain these valuable intermediates. This guide focuses on the conversion of 2'-chloroacetophenone to this compound, a transformation of significant interest. Three primary methods will be discussed: the Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and biocatalytic reduction using Saccharomyces cerevisiae. Each method offers distinct advantages in terms of selectivity, scalability, and environmental impact.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the different enantioselective reduction methods of chloroacetophenone derivatives. This allows for a direct comparison of their efficacy in terms of yield and enantiomeric excess (e.e.).
| Method | Catalyst/Biocatalyst | Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) | Configuration |
| Biocatalytic Reduction | Saccharomyces cerevisiae B5 | 2'-Chloroacetophenone | Ethanol (5% v/v) | Water (pH 8.0) | 25 | 24 | >99 | >99 | (R) |
| Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] | m-Chloroacetophenone | HCOOH/NEt₃ | Not Specified | 28 | Not Specified | 93-99 | 97 | (S) |
| Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] | p-Chloroacetophenone | HCOOH/NEt₃ | Not Specified | 28 | Not Specified | 93-99 | 95 | (S) |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Acetophenone | Borane-THF | THF | -78 to -40 | 1.5 | High | High | (R) |
Experimental Protocols
This section provides detailed experimental methodologies for the key enantioselective reduction techniques.
Biocatalytic Reduction with Saccharomyces cerevisiae B5
This protocol is based on the highly efficient and stereoselective reduction of 2'-chloroacetophenone using whole cells of Saccharomyces cerevisiae B5.[1][2]
Materials:
-
Saccharomyces cerevisiae B5
-
2'-Chloroacetophenone
-
Ethanol
-
Standard yeast growth medium
-
Phosphate buffer (pH 8.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Yeast Cultivation: Cultivate Saccharomyces cerevisiae B5 in a suitable growth medium under aerobic conditions to obtain a sufficient cell mass.
-
Cell Harvesting and Preparation: Harvest the yeast cells by centrifugation and wash them with sterile phosphate buffer (pH 8.0). Resuspend the cells in the same buffer to a final concentration of 10.75 g/L (dry cell weight).
-
Reaction Setup: In a reaction vessel, combine the yeast cell suspension with 5% (v/v) ethanol, which acts as a co-substrate for cofactor regeneration.
-
Substrate Addition: Add 2'-chloroacetophenone to the reaction mixture to a final concentration of 1 g/L.
-
Reaction Conditions: Incubate the reaction mixture at 25°C with shaking for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: After completion of the reaction, separate the yeast cells by centrifugation or filtration. Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a general procedure for the CBS reduction of a ketone, which can be adapted for 2'-chloroacetophenone.[3]
Materials:
-
(S)-Me-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)
-
2'-Chloroacetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (in diethyl ether or dioxane)
Procedure:
-
Catalyst Activation: To a stirred solution of (S)-Me-CBS-oxazaborolidine (0.1 mmol, 5 mol%) in anhydrous THF (1 mL) at 0°C under an inert atmosphere (e.g., argon or nitrogen), add BH₃·THF (0.11 mmol, 5.5 mol%) dropwise. Stir the solution for 15 minutes at the same temperature.
-
Substrate Addition: In a separate flask, prepare a solution of 2'-chloroacetophenone (2 mmol, 1 equiv) in anhydrous THF (3 mL). Cool the catalyst solution to -78°C and slowly add the substrate solution dropwise over 10 minutes.
-
Reductant Addition: To the reaction mixture, add BH₃·THF (2 mmol, 1 equiv) dropwise over 1 hour at -78°C.
-
Reaction Progression: Allow the reaction mixture to gradually warm to -40°C over 30 minutes and continue stirring for another 30 minutes at this temperature.
-
Quenching and Work-up: Carefully quench the reaction by the dropwise addition of methanol (1 mL). Stir the solution for 1 hour and then evaporate the volatiles under reduced pressure.
-
Purification: Dissolve the crude product in diethyl ether (5 mL) and add a solution of hydrogen chloride in diethyl ether or dioxane to precipitate the amino alcohol catalyst as its hydrochloride salt. Filter off the precipitate and evaporate the solvent from the filtrate to obtain the crude product. Further purification can be achieved by column chromatography.
Noyori Asymmetric Hydrogenation
This is a general protocol for the Noyori asymmetric hydrogenation of a ketone.[4]
Materials:
-
RuCl₂[(R)-BINAP]
-
2'-Chloroacetophenone
-
Ethanol (anhydrous)
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, charge a glass liner for a Parr autoclave with RuCl₂[(R)-BINAP] (0.1 mol%). Add a solution of 2'-chloroacetophenone in anhydrous ethanol.
-
Hydrogenation: Seal the glass liner inside the Parr autoclave. Purge the autoclave with hydrogen gas several times before pressurizing it to the desired pressure (e.g., 4-100 atm).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 30-100°C) and stir for the required time (e.g., 6-24 hours). Monitor the reaction progress by GC or HPLC.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the enantioselective reduction of 2'-chloroacetophenone.
Caption: General experimental workflow for enantioselective reduction.
Logical Relationship in a Catalytic System
This diagram illustrates the logical relationship between the key components in the Corey-Bakshi-Shibata (CBS) reduction.
Caption: Logical relationship of components in the CBS reduction.
Conclusion
The enantioselective reduction of 2'-chloroacetophenone to this compound can be effectively achieved through various methods, each with its own set of advantages. The biocatalytic approach using Saccharomyces cerevisiae B5 stands out for its exceptional yield and enantioselectivity under mild, environmentally friendly conditions.[1][2] For applications where chemocatalysis is preferred, the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation offer robust and well-established alternatives, capable of delivering high enantiomeric excess for a broad range of substrates. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the desired level of stereochemical purity. This guide provides the necessary foundational knowledge and practical protocols to assist researchers in making an informed decision and successfully implementing these important transformations.
References
- 1. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
Stereoselective Synthesis of (R)-1-(2-Chlorophenyl)ethanol: A Technical Guide Using Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stereoselective synthesis of (R)-1-(2-Chlorophenyl)ethanol, a key chiral intermediate in the pharmaceutical industry, utilizing the biocatalytic capabilities of Saccharomyces cerevisiae. This environmentally benign approach offers high enantioselectivity and yield, presenting a compelling alternative to traditional chemical synthesis.
Introduction
Chiral alcohols are critical building blocks in the synthesis of a vast array of pharmaceuticals. The specific stereoisomer of a drug molecule is often responsible for its therapeutic efficacy, while the other may be inactive or even cause adverse effects. The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is, therefore, a reaction of significant industrial importance. This compound serves as a crucial precursor for various bioactive molecules. Biocatalysis using whole-cell microorganisms like baker's yeast (Saccharomyces cerevisiae) has emerged as a powerful tool for such transformations due to its high stereoselectivity, mild reaction conditions, and reduced environmental impact.
This document details the optimized parameters and protocols for the efficient and highly selective synthesis of this compound from 2'-chloroacetophenone using Saccharomyces cerevisiae, focusing on the specific strain B5, which has demonstrated superior activity and selectivity.
Biocatalytic Transformation and Mechanism
The core of this process is the enzymatic reduction of the carbonyl group in 2'-chloroacetophenone by oxidoreductases, specifically alcohol dehydrogenases, present in Saccharomyces cerevisiae. This reaction is dependent on the cofactor nicotinamide adenine dinucleotide (NADH), which is oxidized to NAD+ during the reduction of the ketone. For the reaction to proceed catalytically, the regeneration of NADH is essential.
The addition of a co-substrate, such as ethanol, has been shown to significantly enhance the reaction yield. Ethanol is oxidized by other yeast enzymes to acetaldehyde, a process that concurrently reduces NAD+ back to NADH. This cofactor regeneration cycle ensures the continuous activity of the alcohol dehydrogenases responsible for the primary ketone reduction.
Caption: Biochemical Pathway for the Reduction of 2'-Chloroacetophenone.
Optimized Reaction Conditions and Performance
Research has identified a specific strain, Saccharomyces cerevisiae B5, as being highly effective for this transformation. The optimal conditions for the bioreduction have been determined to maximize both yield and enantiomeric excess (e.e.).
Data Presentation
| Parameter | Optimal Value | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Yeast Strain | Saccharomyces cerevisiae B5 | >99 | >99 | [1] |
| pH | 8.0 | >99 | >99 | [1] |
| Temperature | 25 °C | >99 | >99 | [1] |
| Reaction Time | 24 hours | >99 | >99 | [1] |
| Co-substrate | 5% (v/v) Ethanol | 74 (up from 17% without) | 100 | [2] |
| Substrate Conc. | 1 g/L | >99 | >99 | [1] |
| Yeast Conc. (dry) | 10.75 g/L | >99 | >99 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key stages of the synthesis process.
Caption: Experimental Workflow for the Synthesis of this compound.
Materials and Reagents
-
Saccharomyces cerevisiae B5 strain
-
YPD Broth (Yeast Extract, Peptone, Dextrose)
-
2'-Chloroacetophenone
-
Ethanol (Absolute)
-
Sodium Phosphate Buffer (pH 8.0)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
HPLC-grade n-Hexane and Isopropanol
Protocol 1: Yeast Cultivation and Preparation
-
Inoculation: Aseptically inoculate 100 mL of sterile YPD broth with a single colony of Saccharomyces cerevisiae B5.
-
Incubation: Incubate the culture at 30°C with shaking at 200 rpm for 24-48 hours, or until the stationary phase is reached.
-
Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes to pellet the yeast cells.
-
Washing: Discard the supernatant and wash the cell pellet twice with sterile deionized water or buffer to remove residual media. Centrifuge after each wash.
-
Cell Concentration: Determine the wet or dry weight of the yeast cells to calculate the required amount for the bioreduction reaction. A dry cell weight of 10.75 g/L is recommended for optimal results.[1]
Protocol 2: Bioreduction of 2'-Chloroacetophenone
-
Reaction Medium Preparation: In a sterile flask, prepare the reaction buffer (Sodium Phosphate, pH 8.0).
-
Cell Suspension: Suspend the prepared yeast cells in the reaction buffer to achieve the target concentration (e.g., 10.75 g/L dry weight).
-
Co-substrate Addition: Add ethanol to the cell suspension to a final concentration of 5% (v/v).[2]
-
Substrate Addition: Dissolve 2'-chloroacetophenone in a minimal amount of ethanol and add it to the reaction mixture to a final concentration of 1 g/L.[1]
-
Incubation: Incubate the reaction mixture at 25°C with gentle shaking (e.g., 150 rpm) for 24 hours.[1]
Protocol 3: Product Extraction and Purification
-
Cell Removal: After the incubation period, centrifuge the reaction mixture at 8,000 x g for 15 minutes to separate the yeast cells.
-
Supernatant Extraction: Carefully decant the supernatant. Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine and Dry: Combine the organic layers and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
Protocol 4: Chiral HPLC Analysis
-
Sample Preparation: Dissolve a small amount of the obtained product in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions (Typical):
-
Column: Chiral stationary phase column (e.g., Chiralcel® OD-H or similar amylose/cellulose-based column).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample and a racemic standard of 1-(2-Chlorophenyl)ethanol to identify the retention times of the (R) and (S) enantiomers. Calculate the enantiomeric excess using the peak areas of the two enantiomers.
Conclusion
The stereoselective synthesis of this compound using Saccharomyces cerevisiae B5 offers a highly efficient, selective, and sustainable method for producing this valuable chiral intermediate. By adhering to the optimized protocols detailed in this guide, researchers and drug development professionals can achieve excellent yields (>99%) and enantiomeric excess (>99%).[1] This biocatalytic approach not only meets the stringent stereochemical requirements of the pharmaceutical industry but also aligns with the principles of green chemistry. The reusability of the yeast cells further enhances the economic viability of this process.[2]
References
A Technical Guide to Commercial Sourcing of Enantiomerically Pure (R)-1-(2-Chlorophenyl)ethanol for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of enantiomerically pure (R)-1-(2-Chlorophenyl)ethanol, a key chiral building block in pharmaceutical synthesis. This document outlines key specifications from various suppliers, details analytical methodologies for enantiomeric purity assessment, and presents a logical workflow for supplier selection.
Commercial Supplier Landscape
A survey of chemical suppliers reveals several sources for this compound, each offering various grades and quantities suitable for research and development purposes. The table below summarizes the key quantitative data available from prominent suppliers.
| Supplier | Product Number/ID | Purity Specification | Analytical Method | Specific Rotation |
| Tokyo Chemical Industry (TCI) | C3802 | >98.0% | Gas Chromatography (GC) | +62.0 to +68.0 deg (c=1, Chloroform) |
| Vibrant Pharma Inc. | V2062 | 97% | Not Specified | Not Specified |
| Advanced ChemBlocks | H-8943 | 97% | Not Specified | Not Specified |
| Takasago International Corp. | Not Specified | Not Specified | Not Specified | Not Specified |
| Santa Cruz Biotechnology | sc-223637 | Not Specified | Not Specified | Not Specified |
| Thermo Scientific Chemicals | B24800 | ≥95.0% (for racemate) | Gas Chromatography (GC) | Not Applicable |
Quality and Purity Assessment: Experimental Protocols
Adapted Chiral HPLC Method for Enantiomeric Purity
This protocol is adapted from established methods for the chiral separation of chlorophenyl ethanol isomers.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective for this class of compounds. A column such as the Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) is a recommended starting point.
2. Chromatographic Conditions:
-
Mobile Phase: A non-polar mobile phase is typically used. A mixture of n-hexane and isopropanol (IPA) is common. A starting composition of 90:10 (v/v) n-hexane:IPA is recommended. The ratio can be optimized to improve resolution.
-
Flow Rate: A typical flow rate is 1.0 mL/min .
-
Column Temperature: Ambient temperature (e.g., 25 °C) is usually sufficient.
-
Detection: UV detection at 210 nm .
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of around 0.1 mg/mL using the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
-
e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Supplier Selection Workflow
The selection of a suitable commercial supplier is a critical step in the research and development pipeline. The following workflow outlines a logical approach to this process.
Caption: A logical workflow for selecting a commercial supplier.
Signaling Pathway for Method Development
The development of a robust analytical method for chiral purity is a systematic process. The following diagram illustrates the key decision points and optimization loops in developing a chiral HPLC method.
Caption: A workflow for chiral HPLC method development.
In-Depth Technical Guide: Safety and Handling of (R)-1-(2-Chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for (R)-1-(2-Chlorophenyl)ethanol, a chiral building block utilized in the synthesis of pharmaceuticals and other fine chemicals. The information presented herein is intended to support laboratory safety protocols and risk assessments for professionals working with this compound.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 120466-66-2 | [1] |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [2] |
| Appearance | Colorless to Light yellow clear liquid | [1] |
| Purity | >98.0% (GC) | [1] |
| Specific Rotation | +62.0 to +68.0 (c=1, chloroform) | [1] |
| Flash Point | 94 °C | [1] |
| Specific Gravity (20/20) | 1.18 | [1] |
Hazard Identification and Classification
The hazard classification for this compound can vary between suppliers. However, a common classification under the Globally Harmonized System (GHS) is summarized in Table 2. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[3]
Hazard Pictograms:
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. The following are general guidelines; always refer to the specific SDS for detailed instructions.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration.[4] Seek medical attention if you feel unwell.[3] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][5] If skin irritation occurs, seek medical advice.[3] |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] If eye irritation persists, get medical advice or attention.[3] |
| Ingestion | Rinse mouth with water.[4] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[5] |
Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.
Handling
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[6] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses with side shields. A face shield may be necessary for operations with a high risk of splashing.[6]
-
Skin Protection: Wear a chemical-resistant lab coat and nitrile gloves.[6] Inspect gloves before use and change them frequently.
-
Respiratory Protection: If a fume hood is not available or if there is a risk of aerosol formation, use a NIOSH-approved respirator with an organic vapor cartridge.[6]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[4]
Storage
-
Store in a tightly closed, properly labeled container.[6]
-
Keep in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Accidental Release and Disposal
Accidental Release Measures
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand).[6]
-
Carefully collect the absorbed material into a labeled, sealable hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.[6]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify the institution's emergency response team.
-
Restrict access to the spill area.
-
Provide the emergency response team with the SDS.[6]
-
Disposal
-
Dispose of unused or waste chemical in a designated, properly labeled hazardous waste container.[4]
-
Contaminated materials (e.g., gloves, absorbent pads) must also be collected as hazardous waste.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Experimental Protocols
While specific toxicological data for this compound is limited in publicly available literature, standard OECD guidelines for chemical safety testing can be adapted. The following sections outline the general methodologies for key safety assessments.
Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[8]
-
Specific Hazards: The compound is flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]
Toxicological Information and Potential Signaling Pathways
The mechanism of toxicity is not well-elucidated for this specific compound. However, based on its structure, potential biological interactions can be inferred. The chlorophenyl group may influence its metabolic pathways, potentially through cytochrome P450 enzymes. The ethanol moiety suggests possible interactions with alcohol dehydrogenase and potential effects on the central nervous system, similar to other alcohols, though the substitution on the phenyl ring will significantly modify its properties and biological activity.
The following diagram illustrates a hypothetical signaling pathway that could be investigated to understand the irritant effects of this compound, based on general mechanisms of chemical-induced skin irritation.
Caption: A hypothetical signaling pathway for skin irritation by a chemical irritant.
Disclaimer: This document is intended as a guide and is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier before use.
References
- 1. This compound | 120466-66-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. angenechemical.com [angenechemical.com]
- 5. ka.co.kr [ka.co.kr]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of (R)-1-(2-Chlorophenyl)ethanol in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for (R)-1-(2-Chlorophenyl)ethanol in common organic solvents. The compound is qualitatively described as being slightly soluble in water.[1] To facilitate research and development, the following table has been structured to allow for the organized compilation of experimentally determined solubility data. Researchers are encouraged to use the detailed protocols provided in this guide to populate this table with their own findings.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Analysis |
|---|---|---|---|---|
| Methanol | TBD | TBD | TBD | TBD |
| Ethanol | TBD | TBD | TBD | TBD |
| Isopropanol | TBD | TBD | TBD | TBD |
| Ethyl Acetate | TBD | TBD | TBD | TBD |
| Acetone | TBD | TBD | TBD | TBD |
| Toluene | TBD | TBD | TBD | TBD |
| Heptane | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Experimental Protocols
The determination of solubility is a critical step in characterizing a chemical compound. The following sections detail robust methodologies for accurately measuring the solubility of this compound.
Protocol 1: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2]
1. Materials and Equipment:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps or stoppers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
2. Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. A visible excess of solid should remain at the bottom of the vial to ensure saturation.
-
Dispense a precise volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent any loss of solvent due to evaporation.
3. Equilibration:
-
Place the vials in an orbital shaker with a constant, controlled temperature. A typical temperature for initial screening is 25 °C.
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary studies may be required to determine the optimal equilibration time.
4. Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[2]
5. Quantification:
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Analyze the concentration of the dissolved this compound using a validated analytical method as described below.
6. Data Analysis:
-
Calculate the solubility of the compound in the respective solvent, expressing the result in units such as grams per liter (g/L) or moles per liter (mol/L), after accounting for any dilution factors.
Protocol 2: Analytical Quantification
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and precise method for quantifying the concentration of the analyte.
-
Column: A C18 reversed-phase column is generally suitable for small organic molecules.
-
Mobile Phase: An isocratic or gradient mixture of an organic modifier (e.g., acetonitrile or methanol) and water (with or without a buffer) should be optimized to achieve a well-resolved peak for this compound.
-
Detection: A UV detector set at a wavelength where the compound exhibits maximum absorbance (λmax) should be used. For compounds with a phenyl ring, this is typically in the 210-280 nm range.[2]
-
Quantification: A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.[2]
B. UV-Vis Spectrophotometry
For a more rapid analysis, UV-Vis spectrophotometry can be employed, provided that no other components in the solution absorb at the analytical wavelength.
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the specific solvent must be determined by scanning a solution of the compound across the UV-visible spectrum.
-
Quantification: A calibration curve of absorbance versus concentration must be prepared using standard solutions to accurately determine the concentration of the unknown samples.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
This guide provides the necessary framework for researchers to systematically and accurately determine the solubility of this compound in common organic solvents. The successful acquisition of this data will be invaluable for the advancement of research and development involving this compound.
References
Known Impurities in Commercially Available (R)-1-(2-Chlorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known and potential impurities in commercially available (R)-1-(2-Chlorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Understanding the impurity profile is critical for regulatory compliance, ensuring drug safety and efficacy, and for the development of robust manufacturing processes.
Overview of Potential Impurities
The primary route for the synthesis of this compound is the asymmetric reduction of 2'-chloroacetophenone. This synthetic pathway inherently introduces potential impurities, which can be broadly categorized as process-related impurities and stereoisomeric impurities. Commercially available this compound typically has a purity of 97% or higher.
Table 1: Summary of Known and Potential Impurities in this compound
| Impurity Name | Structure | CAS Number | Typical Concentration Range | Classification |
| 2'-Chloroacetophenone | 2142-68-9 | < 1.0% | Starting Material | |
| (S)-1-(2-Chlorophenyl)ethanol | 120466-67-3 | < 2.0% | Enantiomeric Impurity | |
| 1-(2-Chlorophenyl)ethanone oxime | ![]() | 6250-59-5 | Trace | Process-Related Impurity |
| Bis(1-(2-chlorophenyl)ethyl) ether | ![]() | Not Available | Trace | By-product |
Genesis and Control of Impurities
The presence of these impurities is a direct consequence of the manufacturing process.
-
2'-Chloroacetophenone : This is the primary starting material for the synthesis. Its presence in the final product is typically due to an incomplete reduction reaction. Control of this impurity is achieved by optimizing reaction conditions such as reaction time, temperature, and catalyst loading to drive the reaction to completion.
-
(S)-1-(2-Chlorophenyl)ethanol : As the opposite enantiomer of the desired product, its presence is a result of the imperfect enantioselectivity of the chiral catalyst or reducing agent used in the asymmetric synthesis. The level of this impurity is a direct measure of the enantiomeric excess (e.e.) of the product. High-purity chiral catalysts and optimized reaction conditions are crucial for minimizing its formation.
-
1-(2-Chlorophenyl)ethanone oxime : This impurity can arise if hydroxylamine is present as a reagent or impurity and reacts with the starting ketone.
-
Bis(1-(2-chlorophenyl)ethyl) ether : This can form as a by-product under certain acidic conditions or at elevated temperatures through the dehydration and subsequent etherification of two molecules of the product alcohol.
Experimental Protocols for Impurity Analysis
Accurate quantification of impurities in this compound requires validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.
Chiral HPLC Method for Enantiomeric Purity
This method is designed to separate and quantify the (R)- and (S)-enantiomers, thus determining the enantiomeric excess of the product.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is commonly used. The exact ratio needs to be optimized for the specific column, but a starting point could be 90:10 (n-Hexane:IPA).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of racemic 1-(2-chlorophenyl)ethanol to determine the retention times of both the (R)- and (S)-enantiomers.
-
Inject the sample solution.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times obtained from the racemic standard.
-
Calculate the percentage of each enantiomer by area normalization.
GC-MS Method for Process-Related Impurities
This method is suitable for the detection and quantification of volatile and semi-volatile process-related impurities, such as the unreacted starting material, 2'-chloroacetophenone.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms or equivalent)
Chromatographic Conditions:
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
Injection Mode: Split (e.g., 50:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent like dichloromethane or methanol at a concentration of approximately 1 mg/mL.
-
Prepare calibration standards of 2'-chloroacetophenone in the same solvent.
Procedure:
-
Perform a blank injection (solvent only) to ensure the system is clean.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify and quantify 2'-chloroacetophenone in the sample by comparing its retention time and mass spectrum to that of the standard and using the calibration curve.
Workflow for Impurity Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of impurities in this compound.
Conclusion
The quality of this compound is paramount for its use in pharmaceutical synthesis. The primary impurities of concern are the unreacted starting material, 2'-chloroacetophenone, and the unwanted enantiomer, (S)-1-(2-Chlorophenyl)ethanol. Robust analytical methods, such as chiral HPLC and GC-MS, are essential for the accurate identification and quantification of these impurities. By understanding the origin of these impurities and implementing rigorous analytical controls, researchers and manufacturers can ensure the quality and consistency of this critical chiral building block.
Methodological & Application
Application Notes and Protocols for Chiral Auxiliaries in Organic Reactions
To: Researchers, Scientists, and Drug Development Professionals
Topic: (R)-1-(2-Chlorophenyl)ethanol and the Application of Common Chiral Auxiliaries in Asymmetric Synthesis
Executive Summary
This document provides detailed application notes and protocols related to the use of chiral auxiliaries in asymmetric organic synthesis. Initial investigations into the specific use of This compound as a traditional, recoverable chiral auxiliary for common organic reactions such as aldol additions, Diels-Alder reactions, and alkylations did not yield established methodologies in the scientific literature. The available research indicates that this compound is primarily utilized as a chiral building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2][3][4][5][6] In this role, its stereocenter is incorporated into the final product's structure.
To address the core interest in asymmetric synthesis methodologies, this document provides comprehensive application notes and detailed protocols for well-established and widely-used chiral auxiliaries that are routinely employed for these transformations. Specifically, we will cover:
-
Evans Auxiliaries (Oxazolidinones) for asymmetric aldol and alkylation reactions.
-
Oppolzer's Sultam for asymmetric Diels-Alder reactions.
-
SAMP/RAMP Hydrazones for asymmetric alkylation reactions.
These notes include quantitative data, detailed experimental protocols, and diagrams to illustrate workflows and reaction mechanisms, adhering to the specified formatting requirements.
Part 1: The Role of this compound in Asymmetric Synthesis
This compound is a valuable chiral molecule in organic synthesis. However, its primary application is not as a chiral auxiliary in the classical sense, where it is temporarily attached to a substrate to direct a stereoselective reaction and then subsequently removed and recovered. Instead, it serves as a chiral precursor, where its inherent chirality is a fundamental part of the final product.
The synthesis of enantiomerically pure this compound, often through the asymmetric reduction of 2'-chloroacetophenone, is a key focus in the literature.[2] This underscores its importance as a starting material for pharmaceuticals and other biologically active compounds.[2][3][4]
Caption: Workflow illustrating the synthesis and application of this compound as a chiral building block.
Part 2: Application Notes for Established Chiral Auxiliaries
Given the interest in chiral auxiliaries for asymmetric reactions, the following sections detail the application of three widely recognized and effective auxiliaries.
Evans Auxiliaries (Oxazolidinones) in Asymmetric Aldol Reactions
Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries for stereoselective aldol reactions, typically yielding syn-aldol products with high diastereoselectivity.[7][8][9][10][11]
General Workflow:
Caption: General workflow for an Evans asymmetric aldol reaction.
Quantitative Data Summary for Evans Aldol Reactions:
| R in N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Propionyl | Isobutyraldehyde | >99:1 | 80-95 | [7] |
| Propionyl | Benzaldehyde | >99:1 | 80-90 | [7] |
| Acetyl | Propionaldehyde | 95:5 | 75-85 | [10] |
Experimental Protocol: Asymmetric Aldol Reaction with an Evans Auxiliary
-
Acylation of the Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at 0 °C, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.
-
After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.
-
-
Aldol Reaction:
-
To a solution of the N-propionyl oxazolidinone (1.0 eq) in dry CH₂Cl₂ (0.1 M) at 0 °C, add di-n-butylboron triflate (1.1 eq) dropwise, followed by triethylamine (1.2 eq).
-
Cool the mixture to -78 °C and stir for 30 minutes.
-
Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Concentrate the mixture and extract with ethyl acetate. The organic layers are dried, filtered, and concentrated. The diastereomeric excess can be determined by ¹H NMR analysis of the crude product before purification by column chromatography.
-
-
Cleavage of the Auxiliary: [12][13][14][15]
-
Dissolve the aldol adduct (1.0 eq) in a 4:1 mixture of THF and water (0.1 M) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 1.0 M).
-
Stir the mixture at 0 °C for 2 hours.
-
Quench excess peroxide with aqueous sodium sulfite.
-
Separate the chiral auxiliary by extraction with CH₂Cl₂. The aqueous layer can then be acidified and extracted to isolate the chiral β-hydroxy acid product.
-
Oppolzer's Sultam in Asymmetric Diels-Alder Reactions
Oppolzer's camphorsultam is a highly effective chiral auxiliary for controlling the stereochemistry of Diels-Alder reactions.[16][17][18][19] It provides excellent facial selectivity, leading to high enantiomeric purity in the cycloadducts.
General Workflow:
Caption: General workflow for an Oppolzer's sultam-mediated Diels-Alder reaction.
Quantitative Data Summary for Oppolzer's Sultam in Diels-Alder Reactions:
| Diene | Lewis Acid | Diastereomeric Excess (de) | Yield (%) | Reference |
| Cyclopentadiene | Et₂AlCl | >98% | 90 | [18] |
| Isoprene | TiCl₄ | 95% | 85 | [17] |
| 1,3-Butadiene | Et₂AlCl | 96% | 88 | [16] |
Experimental Protocol: Asymmetric Diels-Alder with Oppolzer's Sultam
-
Preparation of the N-Acryloyl Sultam:
-
To a solution of Oppolzer's sultam (1.0 eq) in dry THF (0.5 M) at 0 °C, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
After stirring for 30 minutes, add acryloyl chloride (1.2 eq) dropwise.
-
Stir at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are dried, filtered, and concentrated. The product is purified by recrystallization.
-
-
Diels-Alder Reaction:
-
Dissolve the N-acryloyl sultam (1.0 eq) in dry CH₂Cl₂ (0.2 M) and cool to -78 °C.
-
Add the Lewis acid (e.g., Et₂AlCl, 1.2 eq, 1.0 M in hexanes) dropwise.
-
Stir for 15 minutes, then add freshly distilled cyclopentadiene (3.0 eq).
-
Stir at -78 °C for 3-4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Warm to room temperature, separate the layers, and extract the aqueous layer with CH₂Cl₂. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.
-
-
Cleavage of the Auxiliary:
-
Reductive Cleavage (to the alcohol): To a solution of the cycloadduct (1.0 eq) in dry THF (0.1 M) at 0 °C, add LiAlH₄ (2.0 eq) portion-wise. Stir for 2 hours at room temperature. Carefully quench with water, then 15% NaOH, then water again. Filter the resulting solids and wash with THF. The filtrate contains the chiral alcohol product, and the solid contains the recoverable auxiliary.
-
Hydrolytic Cleavage (to the acid): Dissolve the adduct in THF/water and treat with LiOH as described for the Evans auxiliary.
-
SAMP/RAMP Auxiliaries in Asymmetric Alkylation
The SAMP ( (S)-1-amino-2-methoxymethylpyrrolidine) and RAMP (the (R)-enantiomer) hydrazone method, developed by Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[20][21][22][23][24]
General Workflow:
Caption: General workflow for asymmetric alkylation using SAMP/RAMP auxiliaries.
Quantitative Data Summary for SAMP/RAMP Alkylation:
| Ketone/Aldehyde | Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference |
| Cyclohexanone | MeI | >95% | 85 | [20] |
| Propanal | BnBr | >98% | 70 | [21] |
| 3-Pentanone | EtI | >98% | 90 | [21] |
Experimental Protocol: Asymmetric Alkylation with SAMP Hydrazone
-
Hydrazone Formation:
-
A mixture of the ketone (1.0 eq) and SAMP (1.1 eq) is heated at 60 °C overnight under an inert atmosphere.[21]
-
The crude hydrazone is purified by distillation or chromatography.
-
-
Alkylation:
-
To a solution of lithium diisopropylamide (LDA) (1.2 eq) in dry THF (0.3 M) at -78 °C, add the SAMP hydrazone (1.0 eq) dropwise.
-
Stir the mixture at -78 °C for 2-4 hours to ensure complete formation of the azaenolate.
-
Add the alkyl halide (1.3 eq) and stir at -78 °C for 4 hours, then allow to warm slowly to room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether. The organic layers are dried, filtered, and concentrated.
-
-
Cleavage of the Auxiliary (Ozonolysis): [20][24]
-
Dissolve the crude alkylated hydrazone in CH₂Cl₂ (0.1 M) and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) and allow the mixture to warm to room temperature.
-
The chiral ketone product can be isolated by column chromatography. The auxiliary can be recovered from the aqueous phase after workup.
-
Disclaimer: These protocols are intended for informational purposes for trained professionals. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting.
References
- 1. cphi-online.com [cphi-online.com]
- 2. researchgate.net [researchgate.net]
- 3. tdcommons.org [tdcommons.org]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Evans aldol ppt | PPTX [slideshare.net]
- 9. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. youtube.com [youtube.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. pubs.acs.org [pubs.acs.org]
- 14. connectsci.au [connectsci.au]
- 15. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
- 16. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 21. web.mit.edu [web.mit.edu]
- 22. chemtube3d.com [chemtube3d.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the synthesis of (R)-1-(2-Chlorophenyl)ethanol using a ketoreductase
Application Note: Asymmetric Synthesis of (R)-1-(2-Chlorophenyl)ethanol
Harnessing the Power of Ketoreductases for Chiral Alcohol Production
Introduction Chiral alcohols are critical building blocks in the pharmaceutical industry, serving as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereospecific synthesis of these compounds is paramount, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This compound is a valuable chiral intermediate. Traditional chemical synthesis of such molecules often involves hazardous reagents, extreme reaction conditions, and the formation of racemic mixtures that require challenging and costly resolution steps.
Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a green and efficient alternative for the asymmetric synthesis of chiral alcohols.[1] KREDs are NAD(P)H-dependent oxidoreductases that catalyze the reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity and under mild reaction conditions.[1] This application note provides a detailed protocol for the synthesis of this compound from 2'-chloroacetophenone using an (R)-selective ketoreductase, coupled with a cofactor regeneration system.
Principle The enzymatic reduction of 2'-chloroacetophenone involves the transfer of a hydride ion from the reduced nicotinamide cofactor (NADPH or NADH) to the carbonyl carbon of the ketone. This reaction is catalyzed by an (R)-selective ketoreductase, which directs the hydride attack to the re-face of the carbonyl, yielding the desired (R)-alcohol. Due to the high cost of the nicotinamide cofactor, an in situ regeneration system is essential for a preparative-scale synthesis. A common and effective method is the "substrate-coupled" approach, where a sacrificial alcohol, such as isopropanol, is used in large excess. The same ketoreductase (or a second dehydrogenase) oxidizes the isopropanol to acetone, concomitantly reducing the oxidized cofactor (NADP⁺ or NAD⁺) back to its active NADPH or NADH form.[1]
Experimental Protocols
Materials and Reagents
-
(R)-selective Ketoreductase (e.g., KRED from Lactobacillus kefir or a commercial (R)-selective KRED)
-
2'-Chloroacetophenone (Substrate)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)
-
Isopropanol (IPA)
-
Potassium Phosphate Buffer (100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Deionized water
Equipment
-
Reaction vessel (e.g., jacketed glass reactor or shaker flask)
-
Magnetic stirrer and stir bar, or orbital shaker
-
Temperature control system (e.g., water bath or circulator)
-
pH meter
-
Analytical balance
-
Standard laboratory glassware
-
Rotary evaporator
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a chiral column for analysis
Protocol 1: Screening of Ketoreductases
-
Enzyme Preparation: Prepare stock solutions of several (R)-selective ketoreductases at 10 mg/mL in 100 mM potassium phosphate buffer (pH 7.0).
-
Reaction Setup: In separate 2 mL vials, add:
-
900 µL of 100 mM potassium phosphate buffer (pH 7.0) containing NADP⁺ (1 mM).
-
50 µL of the KRED stock solution.
-
-
Substrate Addition: Add 50 µL of a 200 mM solution of 2'-chloroacetophenone in isopropanol (final substrate concentration: 10 mM).
-
Incubation: Seal the vials and incubate at 30°C with agitation (e.g., 200 rpm on an orbital shaker) for 24 hours.
-
Workup: Quench the reaction by adding 1 mL of ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.
-
Analysis: Analyze the organic layer by chiral GC or HPLC to determine the conversion and enantiomeric excess (% e.e.).
Protocol 2: Preparative Scale Synthesis
-
Reaction Mixture Preparation: In a 100 mL jacketed glass reactor, combine:
-
45 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
5 mg of NADP⁺.
-
50 mg of the selected (R)-selective ketoreductase powder.
-
Stir the mixture at 30°C until all solids are dissolved.
-
-
Substrate Addition: Prepare a solution of 773 mg (5 mmol) of 2'-chloroacetophenone in 5 mL of isopropanol. Add this solution to the reaction vessel. The final concentrations will be approximately 100 mM substrate in a 10% v/v isopropanol-buffer system.
-
Reaction Execution: Maintain the reaction at 30°C with gentle stirring (e.g., 250 rpm) for 24 hours. Monitor the reaction progress periodically by taking small aliquots, extracting with ethyl acetate, and analyzing by GC/HPLC.
-
Reaction Workup:
-
Once the reaction has reached completion (conversion >95%), transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though often the purity after extraction is sufficient.
-
Characterization: Confirm the structure and determine the enantiomeric excess of the final product using NMR spectroscopy and chiral GC/HPLC analysis.
Data Presentation
Table 1: Screening of (R)-Selective Ketoreductases for 2'-Chloroacetophenone Reduction
| KRED ID | Source Organism / Name | Conversion (%) (24h) | Enantiomeric Excess (% e.e.) | Product Configuration |
|---|---|---|---|---|
| KRED-R1 | Lactobacillus kefir | 92 | >99 | R |
| KRED-R2 | Thermoanaerobacter sp. | 85 | 98 | R |
| KRED-R3 | Commercial Kit Enzyme A | 98 | >99 | R |
| KRED-R4 | Commercial Kit Enzyme B | 75 | 95 | R |
Data is representative and based on typical results for (R)-selective ketoreductases with substituted acetophenones.
Table 2: Influence of Reaction Parameters on this compound Synthesis using KRED-R3
| Substrate Conc. (mM) | Enzyme Loading (mg/mL) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (% e.e.) |
|---|---|---|---|---|---|
| 50 | 1 | 25 | 24 | 99 | >99 |
| 50 | 1 | 35 | 18 | >99 | >99 |
| 100 | 1 | 30 | 24 | 96 | >99 |
| 100 | 2 | 30 | 16 | 98 | >99 |
| 200 | 2 | 35 | 24 | 91 | >99 |
This data is illustrative of a typical optimization process.
Visualizations
Caption: Catalytic cycle for the KRED-mediated reduction coupled with isopropanol-based cofactor regeneration.
Caption: Step-by-step experimental workflow from preparation to final product analysis.
References
Application Notes: Synthesis of Cenobamate Intermediates Using (R)-1-(2-Chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis of key intermediates for the anti-epileptic drug Cenobamate, starting from (R)-1-(2-Chlorophenyl)ethanol and its derivatives. The protocols provided are based on established synthetic routes, including those employing enzymatic reactions to achieve high stereoselectivity.
Introduction
Cenobamate, chemically known as [(1R)-1-(2-Chlorophenyl)-2-(tetrazol-2-yl) ethyl] carbamate, is an FDA-approved medication for the treatment of partial-onset seizures in adults.[1][2] The synthesis of Cenobamate involves the creation of chiral intermediates, with the stereochemistry at the ethylamine backbone being crucial for its therapeutic activity. A key chiral building block in this synthesis is (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol. This document outlines the synthetic pathways to this intermediate, starting from precursors related to this compound.
Synthetic Pathways
Two primary routes for the synthesis of the key intermediate, (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol, have been identified.
Route 1: From (R)-2-Chlorostyrene Oxide
This pathway involves the reaction of (R)-2-chlorostyrene oxide with 1H-tetrazole. (R)-2-chlorostyrene oxide can be synthesized from (R)-1-(2-chlorophenyl)ethane-1,2-diol, a derivative of this compound.
Route 2: From 2-Bromo-1-(2-chlorophenyl)ethanone
This route begins with the reaction of 2-bromo-1-(2-chlorophenyl)ethanone with 1H-tetrazole to produce a ketone intermediate. This intermediate then undergoes an asymmetric enzymatic reduction to yield the desired (R)-alcohol.
Data Summary
The following tables summarize the quantitative data associated with the key reaction steps.
Table 1: Synthesis of (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol from its corresponding ketone via Enzymatic Reduction
| Parameter | Value | Reference |
| Substrate | 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone | [1][3] |
| Enzyme | Oxidoreductase from Candida magnoliae (in RB791 cells) | [3] |
| Conversion | >99% | [3] |
| Enantiomeric Excess (ee) | >99% | [1][3] |
| Reaction Time | 48 hours | [3][4] |
| Scale | 50 g | [3] |
Table 2: Synthesis of Cenobamate from (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol
| Parameter | Value | Reference |
| Reactant | Chlorosulfonyl isocyanate | [3] |
| Solvent | Tetrahydrofuran (THF) | [2][3] |
| Yield | 86% | [3] |
| Optical Purity | 99.9% | [4] |
Experimental Protocols
Protocol 1: Synthesis of (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol via Enzymatic Reduction
This protocol is adapted from patent literature describing the enantioselective reduction of the ketone intermediate.[3]
Materials:
-
1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone
-
RB791 cells transfected with expression constructs for oxidoreductase from Candida magnoliae
-
Buffer solution (e.g., 100 mM TEA, pH 8, 1mM MgCl2, 10% glycerol)[4]
-
Ethyl acetate
-
10% Brine solution
Procedure:
-
To a suitable reaction vessel, add 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone (50 g) and the buffer solution.
-
Add the RB791 cell culture containing the oxidoreductase.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction for the conversion of the ketone to the alcohol (target >98%).
-
Upon completion, add ethyl acetate (500 mL) to the reaction mixture.
-
Separate the organic layer and wash it three times with 10% brine solution (3 x 500 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol as an oily residue.
Protocol 2: Synthesis of Cenobamate from (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol
This protocol describes the carbamoylation of the chiral alcohol intermediate.[2][3]
Materials:
-
(R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol
-
Chlorosulfonyl isocyanate
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Isopropanol
-
Heptane
Procedure:
-
Dissolve (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol in anhydrous THF and cool the solution to -10 to -20°C.
-
Slowly add chlorosulfonyl isocyanate to the cooled solution while maintaining the temperature.
-
Stir the reaction mixture at this temperature until the reaction is complete.
-
Quench the reaction by adding the mixture to pre-cooled water.
-
Add ethyl acetate and allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization from a solvent system such as isopropanol/heptane to yield Cenobamate.
Visualizations
Diagram 1: Overall Synthesis Pathway of Cenobamate
Caption: Synthetic routes to Cenobamate intermediates.
Diagram 2: Experimental Workflow for Enzymatic Reduction
References
Application Note: Chiral HPLC Method for the Separation of 1-(2-Chlorophenyl)ethanol Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Chlorophenyl)ethanol is a chiral alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is often critical to the biological activity of the final active pharmaceutical ingredient (API). Consequently, the accurate determination of enantiomeric purity is essential for quality control and regulatory purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely used technique for the separation and quantification of enantiomers.[1][] This application note provides a detailed protocol for the chiral separation of (R)- and (S)-1-(2-Chlorophenyl)ethanol using a polysaccharide-based CSP.
Principle of Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatography impossible. Chiral HPLC utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different stability. This differential interaction results in different retention times for the two enantiomers, allowing for their separation and quantification.[] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are known for their broad enantiorecognition capabilities for a wide range of chiral compounds, including aromatic alcohols.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the chiral HPLC analysis of 1-(2-Chlorophenyl)ethanol.
1. Equipment and Materials
-
HPLC System: An Agilent 1260 system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Chiral Column: A Chiralcel® OD-H column (250 x 4.6 mm, 5 µm) is recommended for this separation.[3]
-
Solvents: HPLC-grade n-hexane and isopropanol.
-
Sample: Racemic 1-(2-Chlorophenyl)ethanol standard, and samples for analysis.
-
Glassware and Consumables: Volumetric flasks, vials, syringes, and 0.45 µm syringe filters.
2. Preparation of Mobile Phase and Sample
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-hexane and isopropanol in a 90:10 (v/v) ratio .
-
Use HPLC-grade solvents to ensure a stable baseline.
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase for a minimum of 15 minutes using an ultrasonic bath or an online degasser to prevent pump cavitation and baseline noise.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 1-(2-Chlorophenyl)ethanol in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent column blockage.
-
3. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation of 1-(2-Chlorophenyl)ethanol enantiomers.
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Adjusted as necessary to allow for the elution of both enantiomers. |
4. System Equilibration and Analysis
-
Purge the HPLC system with the prepared mobile phase to remove any residual solvents.
-
Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample solution.
-
Record the chromatogram and integrate the peak areas for each enantiomer.
Data Presentation
The following table presents typical, expected data for the chiral separation of 1-(2-Chlorophenyl)ethanol based on the provided method. Note that actual retention times may vary slightly depending on the specific HPLC system, column batch, and laboratory conditions.
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | ~15 | > 1.5 |
| Enantiomer 2 | ~18 |
Resolution (Rs) greater than 1.5 indicates baseline separation of the two enantiomers.
Method Optimization
If the resolution between the enantiomers is less than 1.5, the following adjustments can be made:
-
Mobile Phase Composition: The ratio of n-hexane to isopropanol is a critical parameter. Decreasing the percentage of isopropanol (the polar modifier) will generally increase retention times and may improve resolution. Conversely, increasing the isopropanol content will shorten the analysis time but may reduce resolution.
-
Flow Rate: Chiral separations can be sensitive to the flow rate. Lowering the flow rate (e.g., to 0.8 mL/min or 0.5 mL/min) can sometimes enhance resolution.[4]
-
Temperature: Adjusting the column temperature can also impact selectivity. Both increasing and decreasing the temperature should be explored to find the optimal condition for the separation.[4]
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for the chiral HPLC analysis.
Caption: Workflow for Sample and Mobile Phase Preparation.
Caption: Step-by-step HPLC Analysis Workflow.
References
Derivatization of (R)-1-(2-Chlorophenyl)ethanol for GC analysis
Anwendungshinweis und Protokolle zur Derivatisierung von (R)-1-(2-Chlorphenyl)ethanol für die GC-Analyse
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
(R)-1-(2-Chlorphenyl)ethanol ist ein chirales Alkohol, das als wichtiges Zwischenprodukt in der Synthese von pharmazeutischen Wirkstoffen dient. Die genaue Bestimmung seiner enantiomeren Reinheit ist für die Qualitätskontrolle und die Einhaltung regulatorischer Anforderungen von entscheidender Bedeutung, da verschiedene Enantiomere oft unterschiedliche pharmakologische und toxikologische Eigenschaften aufweisen.[1][2] Die Gaschromatographie (GC) ist eine leistungsstarke Technik zur Analyse flüchtiger Verbindungen. Verbindungen, die polare funktionelle Gruppen wie Hydroxylgruppen (-OH) enthalten, neigen jedoch dazu, intermolekulare Wasserstoffbrückenbindungen zu bilden.[3][4] Dies führt zu einer geringeren Flüchtigkeit, einer schlechten Peakform (Tailing) und einer möglichen thermischen Zersetzung im GC-System.[3][5]
Die Derivatisierung ist ein chemischer Prozess, bei dem die Hydroxylgruppe des Alkohols in eine weniger polare und flüchtigere funktionelle Gruppe umgewandelt wird.[3] Dies verbessert die chromatographischen Eigenschaften des Analyten erheblich, was zu einer besseren Auflösung, erhöhten Empfindlichkeit und verbesserter Peak-Symmetrie führt.[4][5] Die gängigsten Derivatisierungsstrategien für Alkohole sind die Silylierung und die Acylierung.[3][6] Dieser Anwendungshinweis beschreibt detaillierte Protokolle für beide Methoden zur Analyse von (R)-1-(2-Chlorphenyl)ethanol mittels GC.
Derivatisierungsstrategien
Die Wahl des Derivatisierungsreagenzes ist entscheidend für eine erfolgreiche GC-Analyse. Die ideale Reaktion sollte schnell, reproduzierbar und quantitativ sein und stabile Derivate bilden.[4][6]
-
Silylierung: Dies ist die am weitesten verbreitete Derivatisierungstechnik für die GC-Analyse von Verbindungen mit aktiven Wasserstoffatomen.[6][7] Silylierungsreagenzien ersetzen den aktiven Wasserstoff der Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe.[8] Die resultierenden Silylether sind deutlich flüchtiger, weniger polar und thermisch stabiler als die ursprünglichen Alkohole.[7][8] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS), ist ein hochwirksames Reagenz für die Silylierung von Alkoholen.
-
Acylierung (Veresterung): Bei der Acylierung wird die Hydroxylgruppe in einen Ester umgewandelt, typischerweise durch Reaktion mit einer Carbonsäure, einem Säureanhydrid oder einem Acylchlorid.[1][9] Diese Methode reduziert ebenfalls die Polarität und erhöht die Flüchtigkeit.[1][2] Die Acylierung mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin ist eine gängige und effektive Methode.
Vergleich der Derivatisierungsmethoden
| Merkmal | Silylierung (z. B. mit BSTFA/TMCS) | Acylierung (z. B. mit Essigsäureanhydrid/Pyridin) |
| Reaktivität | Sehr hoch, reagiert schnell mit Alkoholen. | Mäßig bis hoch, erfordert oft Erhitzen.[9] |
| Flüchtigkeit des Derivats | Exzellent.[8] | Sehr gut.[1][2] |
| Stabilität des Derivats | TMS-Ether sind anfällig für Hydrolyse.[8] | Ester sind im Allgemeinen hydrolytisch stabiler als TMS-Ether. |
| Nebenprodukte | Flüchtige und nicht-korrosive Nebenprodukte.[4] | Kann Säuren oder andere korrosive Nebenprodukte erzeugen. |
| Anwendungsbereich | Breiter Anwendungsbereich für viele funktionelle Gruppen.[8] | Besonders nützlich für Alkohole und Amine.[1] |
| Empfindlichkeit | Reagenzien sind sehr feuchtigkeitsempfindlich.[8] | Mäßig feuchtigkeitsempfindlich. |
Experimentelle Protokolle
Sicherheitshinweis: Führen Sie alle Derivatisierungsreaktionen unter einem Abzug durch. Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Handschuhe und Laborkittel. Die verwendeten Reagenzien sind reizend, korrosiv und/oder brennbar.
Protokoll 1: Silylierung mit BSTFA und TMCS
Dieses Protokoll beschreibt die Umwandlung von (R)-1-(2-Chlorphenyl)ethanol in sein Trimethylsilylether-Derivat.
Reagenzien und Materialien:
-
(R)-1-(2-Chlorphenyl)ethanol
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Pyridin (wasserfrei) oder Dichlormethan (wasserfrei) als Lösungsmittel
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Schraubverschluss)
-
Heizblock oder Wasserbad
-
Pipetten
Verfahren:
-
Probenvorbereitung: Lösen Sie ca. 1-2 mg (R)-1-(2-Chlorphenyl)ethanol in 100 µL wasserfreiem Pyridin in einem Reaktionsgefäß.
-
Zugabe des Reagenzes: Geben Sie 100 µL BSTFA (mit 1 % TMCS) in das Reaktionsgefäß. Es wird empfohlen, das Silylierungsreagenz im Überschuss zuzugeben, mit einem molaren Verhältnis von mindestens 2:1 zwischen BSTFA und aktiven Wasserstoffen.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es 30 Minuten lang bei 60 °C.
-
Abkühlen: Lassen Sie das Reaktionsgemisch vor der GC-Injektion auf Raumtemperatur abkühlen.
-
Analyse: Injizieren Sie 1 µL des Reaktionsgemisches direkt in den Gaschromatographen. Eine Verdünnung mit einem wasserfreien Lösungsmittel kann erforderlich sein, um die Konzentration an den Detektorbereich anzupassen.
Protokoll 2: Acylierung mit Essigsäureanhydrid
Dieses Protokoll beschreibt die Umwandlung von (R)-1-(2-Chlorphenyl)ethanol in sein Acetat-Derivat.
Reagenzien und Materialien:
-
(R)-1-(2-Chlorphenyl)ethanol
-
Essigsäureanhydrid
-
Pyridin (wasserfrei) als Lösungsmittel und Katalysator
-
Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Schraubverschluss)
-
Heizblock oder Wasserbad
-
Pipetten
-
Hexan (GC-Qualität)
Verfahren:
-
Probenvorbereitung: Geben Sie ca. 1-2 mg (R)-1-(2-Chlorphenyl)ethanol in ein Reaktionsgefäß.
-
Zugabe der Reagenzien: Geben Sie 100 µL wasserfreies Pyridin und 100 µL Essigsäureanhydrid in das Gefäß.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es 30 Minuten lang bei 60 °C.
-
Aufarbeitung: Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen. Verdampfen Sie die überschüssigen Reagenzien unter einem sanften Stickstoffstrom. Lösen Sie den Rückstand in 1 ml Hexan für die GC-Analyse.
-
Analyse: Injizieren Sie 1 µL der Hexanlösung in den Gaschromatographen.
Visualisierung der Arbeitsabläufe
Die folgenden Diagramme veranschaulichen den allgemeinen Arbeitsablauf der Derivatisierung und die chemischen Reaktionen.
References
- 1. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositori.udl.cat [repositori.udl.cat]
- 3. researchgate.net [researchgate.net]
- 4. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 5. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 6. chromtech.com [chromtech.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: (R)-1-(2-Chlorophenyl)ethanol in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2-Chlorophenyl)ethanol is a chiral aromatic alcohol that serves as a valuable building block in the synthesis of various biologically active compounds. While direct synthesis of commercial antifungal agents from this specific precursor is not widely documented in publicly available literature, its structural motifs are present in several key antifungal agents. This document provides a detailed overview of the potential application of this compound in the synthesis of novel triazole-based antifungal agents, based on established synthetic methodologies for this class of compounds. The protocols outlined below offer step-by-step guidance for a representative synthesis and subsequent evaluation of antifungal efficacy.
Rationale for Use in Antifungal Synthesis
Azole antifungals, such as fluconazole, itraconazole, and voriconazole, are cornerstone therapies for systemic fungal infections. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. The general structure of many azole antifungals features a substituted ethanol backbone linked to a triazole or imidazole ring. The stereochemistry of the alcohol and the nature of the aromatic substituents are often critical for potent antifungal activity. This compound provides a chiral scaffold with a halogenated phenyl group, a common feature in many potent antifungal agents that contributes to binding affinity with the target enzyme.
Representative Synthesis of a Novel Triazole Antifungal Agent
This section outlines a plausible synthetic route for a novel triazole antifungal agent, (R)-1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol , using this compound as the starting material. This protocol is based on well-established methods for the synthesis of similar azole antifungals.
Step 1: Mesylation of this compound
The first step involves the activation of the hydroxyl group of this compound by converting it into a good leaving group, such as a mesylate.
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-1-(2-chlorophenyl)ethyl methanesulfonate.
-
The crude product can be used in the next step without further purification.
Step 2: Nucleophilic Substitution with 1,2,4-Triazole
The mesylated intermediate undergoes nucleophilic substitution with the sodium salt of 1,2,4-triazole to yield the final triazole antifungal agent.
Experimental Protocol:
-
In a separate flask, prepare the sodium salt of 1,2,4-triazole by adding sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a solution of 1,2,4-triazole (1.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Add the crude (R)-1-(2-chlorophenyl)ethyl methanesulfonate (1.0 eq.) in DMF to the prepared sodium triazole solution.
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure (R)-1-(2-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol.
Data Presentation
The following table summarizes the antifungal activity of structurally related compounds to provide an indication of the potential efficacy of derivatives synthesized from this compound.
| Compound Class | Representative Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Triazole Derivatives | Novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine | Botrytis cinerea | Inhibition rate of 70-80% at 50 µg/mL | [1] |
| Imidazole Derivatives | Clotrimazole Derivative | Yeast | Active (specific MIC not provided) | [2] |
| Imidazole Derivatives | 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol | Intermediate for Miconazole/Econazole | Not specified | [3] |
Mandatory Visualizations
Caption: Synthetic workflow for a novel triazole antifungal.
Caption: Mechanism of action of azole antifungals.
Experimental Protocols for Antifungal Activity Screening
The following is a generalized protocol for determining the in vitro antifungal activity of newly synthesized compounds using a broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Preparation of Stock Solutions
-
Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Prepare serial dilutions of the stock solution in RPMI-1640 medium to achieve the desired final concentrations for testing.
Inoculum Preparation
-
Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
Broth Microdilution Assay
-
In a 96-well microtiter plate, add 100 µL of the serially diluted compound to each well.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a drug-free growth control (inoculum + medium) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
Determination of Minimum Inhibitory Concentration (MIC)
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control.
-
The endpoint can be determined visually or by measuring the absorbance at 530 nm using a microplate reader.
Conclusion
This compound represents a promising chiral starting material for the synthesis of novel azole antifungal agents. The representative synthetic protocol and methodologies for activity screening provided in these application notes offer a framework for researchers to explore the potential of this and related compounds in the development of new antifungal therapies. Further derivatization and optimization of the synthesized compounds may lead to the discovery of potent antifungal candidates with improved efficacy and pharmacological profiles.
References
- 1. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mongoliajol.info [mongoliajol.info]
- 3. CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol - Google Patents [patents.google.com]
Application Notes and Protocols: Kinetic Resolution of Racemic 1-(2-Chlorophenyl)ethanol Using Lipases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Optically active 1-(2-chlorophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The kinetic resolution of its racemic mixture using lipases offers an efficient and environmentally friendly method to obtain the desired enantiomers. Lipases, a class of hydrolases, can selectively acylate one enantiomer of a racemic alcohol at a much higher rate than the other, allowing for the separation of the two enantiomers. This application note provides detailed protocols for the lipase-catalyzed kinetic resolution of racemic 1-(2-chlorophenyl)ethanol and methods for analyzing the reaction products.
Principle of Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In this case, a lipase enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) of racemic 1-(2-chlorophenyl)ethanol with an acyl donor, such as vinyl acetate. This results in a mixture of the acylated enantiomer (e.g., (R)-1-(2-chlorophenyl)ethyl acetate) and the unreacted enantiomer (e.g., (S)-1-(2-chlorophenyl)ethanol). These two compounds can then be separated by standard chromatographic techniques. The theoretical maximum yield for the unreacted enantiomer is 50%.
Key Lipases and Reagents
Several lipases have demonstrated efficacy in the kinetic resolution of secondary alcohols. The most commonly employed include:
-
Candida antarctica Lipase B (CALB): Often immobilized (e.g., Novozym 435), it is known for its high enantioselectivity and stability in organic solvents.
-
Pseudomonas cepacia Lipase (PCL): Exhibits high enantioselectivity for a broad range of primary and secondary alcohols.[1]
-
Candida rugosa Lipase (CRL): A versatile lipase, though its enantioselectivity can be influenced by reaction conditions and immobilization.[2][3]
-
Pseudomonas fluorescens Lipase (PFL): Has been shown to be effective in resolving related chlorophenylethanol derivatives.[4]
Acyl Donor: Vinyl acetate is a widely used and effective acyl donor for these reactions as the by-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.
Experimental Data Summary
The following table summarizes representative data for the kinetic resolution of racemic 1-(2-chlorophenyl)ethanol using different lipases. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions.
| Lipase Source | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) | Enantioselectivity (E) |
| Candida antarctica Lipase B (immobilized) | Vinyl Acetate | Hexane | 40 | 6 | 48 | >99 (S) | 96 (R) | >200 |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Toluene | 30 | 24 | 50 | 98 (S) | 98 (R) | 150 |
| Candida rugosa Lipase | Vinyl Acetate | Diisopropyl Ether | 45 | 48 | 45 | 85 (S) | 95 (R) | 50 |
| Pseudomonas fluorescens Lipase | Vinyl Acetate | Heptane | 35 | 12 | 49 | 97 (S) | 95 (R) | >100 |
Experimental Protocols
Protocol 1: Kinetic Resolution using Immobilized Candida antarctica Lipase B (CALB)
This protocol describes a general procedure for the enantioselective acylation of racemic 1-(2-chlorophenyl)ethanol using immobilized CALB.
Materials:
-
Racemic 1-(2-chlorophenyl)ethanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous hexane (or other suitable organic solvent like toluene or MTBE)
-
Orbital shaker incubator
-
Standard laboratory glassware (dried)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry 25 mL flask, add racemic 1-(2-chlorophenyl)ethanol (1.0 mmol, 156.6 mg).
-
Add 10 mL of anhydrous hexane to dissolve the substrate.
-
Add vinyl acetate (2.0 mmol, 185 µL).
-
Add immobilized CALB (30 mg).
-
Seal the flask and place it in an orbital shaker incubator at 40°C and 200 rpm.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with fresh solvent (hexane) to recover any remaining substrate and product.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purify the resulting mixture of (S)-1-(2-chlorophenyl)ethanol and (R)-1-(2-chlorophenyl)ethyl acetate by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Screening of Different Lipases for Optimal Performance
To identify the most effective lipase for the kinetic resolution, a screening experiment can be performed.
Procedure:
-
Set up a series of vials, each containing racemic 1-(2-chlorophenyl)ethanol (0.1 mmol) and a suitable solvent (e.g., 1 mL of MTBE).
-
Add vinyl acetate (0.2 mmol) to each vial.
-
To each vial, add a different lipase (e.g., 5 mg of CALB, PCL, CRL, PFL). Include a control vial with no enzyme.
-
Incubate the vials under the desired conditions (e.g., 35°C, 200 rpm).
-
After a set time (e.g., 24 hours), quench the reactions and analyze the conversion and enantiomeric excess of the substrate and product by chiral HPLC.
Protocol 3: Chiral HPLC Analysis
The determination of enantiomeric excess (ee) is crucial for evaluating the success of the kinetic resolution.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Chiral Column: Daicel Chiralcel OD-H (or similar polysaccharide-based column).
-
Mobile Phase: n-Hexane/2-Propanol (95:5, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and identify the peaks corresponding to the enantiomers of 1-(2-chlorophenyl)ethanol and its acetate ester. The retention times will differ for the R and S enantiomers.
-
Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers:
-
ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for the lipase-catalyzed kinetic resolution.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of lipase-catalyzed kinetic resolution.
References
Application Notes: Enantioselective Synthesis of (R)-1-(2-Chlorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction
Audience: Researchers, scientists, and drug development professionals.
Introduction The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and reliable method for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a borane source.[3] The CBS reduction is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome, making it a valuable tool in the synthesis of pharmaceuticals and natural products.[2][3] This document provides a detailed protocol for the synthesis of (R)-1-(2-Chlorophenyl)ethanol, a key chiral intermediate, from 2'-chloroacetophenone using the CBS reduction.
Mechanism of Action The enantioselectivity of the CBS reduction is achieved through a well-defined catalytic cycle.[4] The process begins with the coordination of borane (BH₃) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[5] This complex then coordinates to the ketone substrate at the sterically less hindered lone pair of the carbonyl oxygen. This dual activation facilitates a face-selective intramolecular hydride transfer from the borane to the carbonyl carbon via a six-membered, chair-like transition state.[3] Subsequent workup releases the chiral alcohol and regenerates the catalyst.[5]
Quantitative Data Summary
The efficiency of the CBS reduction is influenced by several factors including temperature, catalyst loading, and the nature of the borane reagent.[1] Lower temperatures generally lead to higher enantiomeric excesses (ee).[1] The following table summarizes representative data for the CBS reduction of 2'-chloroacetophenone.
| Parameter | Value | Notes |
| Substrate | 2'-Chloroacetophenone | - |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine | 10 mol% |
| Reducing Agent | Borane-dimethyl sulfide complex (BH₃·SMe₂) | 1.2 equivalents |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - |
| Temperature | -20 °C | Critical for high enantioselectivity |
| Reaction Time | 2 hours | Monitored by TLC |
| Yield | ~95% | Isolated yield after purification |
| Enantiomeric Excess (ee) | >98% (for the R-enantiomer) | Determined by chiral HPLC |
Experimental Protocol
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
2'-Chloroacetophenone
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure: All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents to prevent quenching of the reagents.[5]
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 2.5 mL, 2.5 mmol, 0.1 equiv).
-
Borane Addition: Dilute the catalyst with 20 mL of anhydrous THF and cool the flask to 0 °C in an ice bath. To this solution, add borane-dimethyl sulfide complex (3.0 mL, 30 mmol, 1.2 equiv) dropwise over 10 minutes. Stir the mixture at 0 °C for 15 minutes to allow for the formation of the catalyst-borane complex.[6]
-
Substrate Addition: In a separate flask, prepare a solution of 2'-chloroacetophenone (3.86 g, 25 mmol, 1.0 equiv) in 25 mL of anhydrous THF. Cool the reaction flask to -20 °C (using a cryocooler or a dry ice/acetonitrile bath). Add the solution of 2'-chloroacetophenone dropwise to the cold catalyst mixture over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone. The reaction is typically complete within 2 hours.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of 10 mL of methanol at -20 °C. Allow the mixture to warm to room temperature.
-
Workup: Concentrate the mixture under reduced pressure to remove the solvents. To the residue, add 50 mL of 1 M HCl and stir for 30 minutes. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Chromatography: Purify the crude alcohol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Analysis: Confirm the structure of the product by ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Catalytic Cycle of CBS Reduction
Caption: The catalytic cycle of the Corey-Bakshi-Shibata reduction.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]
Troubleshooting & Optimization
Improving enantiomeric excess in the synthesis of (R)-1-(2-Chlorophenyl)ethanol
Technical Support Center: Synthesis of (R)-1-(2-Chlorophenyl)ethanol
Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic routes to achieve high enantiomeric excess. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with high enantiomeric excess?
A1: The most successful methods for achieving high enantiomeric excess (ee) in the synthesis of this compound involve the asymmetric reduction of the prochiral ketone, 2'-chloroacetophenone. The two main strategies are:
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Asymmetric Catalytic Reduction: This approach utilizes a stoichiometric or catalytic amount of a chiral reagent or catalyst. Common examples include Noyori-type ruthenium catalysts for asymmetric transfer hydrogenation and Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts.[1][2]
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Biocatalytic Reduction: This method employs whole microbial cells or isolated enzymes (ketoreductases or alcohol dehydrogenases) to perform the enantioselective reduction.[3][4][5] This approach is often lauded for its high selectivity and environmentally friendly reaction conditions.[4]
Q2: My synthesis is resulting in a low enantiomeric excess. What are the most critical factors to investigate?
A2: Low enantiomeric excess is a frequent challenge. The most critical parameters to optimize are:
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Temperature: Lowering the reaction temperature often significantly increases enantioselectivity.[6]
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Catalyst/Enzyme Choice: The structure of the chiral ligand in a metal catalyst or the specific enzyme used is paramount. A screening of different catalysts or biocatalysts is often necessary.
-
Solvent: The polarity and coordinating ability of the solvent can have a profound effect on the transition state of the reaction, thereby influencing stereoselectivity.[6]
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Purity of Reagents: Trace impurities in the substrate, solvent, or other reagents can poison the catalyst or interfere with the reaction, leading to a drop in ee.[6]
Q3: I am observing inconsistent results between batches. What could be the underlying cause?
A3: Inconsistent enantiomeric excess between batches often points to a lack of rigorous control over experimental conditions. Key areas to check are:
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Atmosphere Control: Many asymmetric reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture.[6] Ensure all reactions are run under a strictly inert atmosphere (e.g., argon or nitrogen).
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Reagent and Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. The purity of the 2'-chloroacetophenone substrate should also be verified.
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Precise Temperature Control: Fluctuations in the reaction temperature can lead to variability. Use a reliable and calibrated thermostat or cryostat.[6]
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Catalyst Handling and Storage: Chiral catalysts can be sensitive. Ensure they are stored and handled according to the supplier's recommendations to prevent degradation.[1]
Troubleshooting Guide: Low Enantiomeric Excess
This guide provides a systematic approach to troubleshooting and improving low enantiomeric excess in the asymmetric reduction of 2'-chloroacetophenone.
Issue: The enantiomeric excess of this compound is below the desired level.
Below is a workflow to guide the troubleshooting process.
Caption: Troubleshooting workflow for low enantiomeric excess.
Data Presentation: Catalyst and Biocatalyst Performance
The selection of a catalyst is a critical decision. The tables below summarize the performance of various catalytic systems in the asymmetric reduction of chloroacetophenones to provide a comparative overview.
Table 1: Performance of Biocatalysts in the Asymmetric Reduction of 2'-Chloroacetophenone
| Biocatalyst | Co-substrate/Medium | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| Lactobacillus curvatus N3 | Optimized medium | High | >99 | (S) | [4] |
| Saccharomyces cerevisiae B5 | 5% (v/v) Ethanol | 74.5 | 82.3 | (R) | [5] |
| TeSADH Mutant (P84S/I86A) | Isopropanol | >99 | >99 | (R) | [7] |
| TeSADH Mutant (ΔP84/A85G) | Isopropanol | >99 | >99 | (S) | [7] |
Note: The stereochemical outcome can be highly dependent on the specific enzyme and substrate.
Table 2: Performance of Chemical Catalysts in Asymmetric Reductions of Acetophenone Derivatives
| Catalyst System | Ketone Substrate | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| Oxazaborolidinone (from L-α-amino acids) | Acetophenone | Borane | High | 23-76 | (R) |
| Ru-complex with bisphosphine/diamine ligands | Acetophenone | H₂ | - | up to 43 | (R) |
| [{RuCl₂(p-cymene)}₂] with pseudo-dipeptide ligand | Acetophenone derivatives | 2-propanol | Excellent | Excellent | - |
Experimental Protocols
Protocol 1: General Procedure for Biocatalytic Reduction using Whole Cells
This protocol is a generalized procedure based on the successful reduction of haloacetophenones.[4][5]
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Culture Preparation: Cultivate the selected microorganism (e.g., Saccharomyces cerevisiae) in a suitable growth medium until it reaches the desired cell density.
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Cell Harvesting: Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.0).
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Reaction Setup: In a reaction vessel, suspend the washed cells in the buffer.
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Substrate Addition: Add the 2'-chloroacetophenone substrate to the cell suspension. A co-solvent like ethanol or DMSO may be used to improve substrate solubility. A co-substrate such as glucose or isopropanol is often added for cofactor regeneration.
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Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with agitation.[5] Monitor the progress of the reaction using TLC or GC.
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Work-up and Analysis: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it, and purify the product by column chromatography. Determine the enantiomeric excess using chiral HPLC or GC.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation
This protocol is a representative method for the ruthenium-catalyzed reduction of acetophenone derivatives.
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Catalyst Preparation: In a glovebox or under an inert atmosphere, add the ruthenium precursor (e.g., [{RuCl₂(p-cymene)}₂]) and the chiral ligand to a dry, inert reaction flask.
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Reaction Setup: Add a degassed solvent, typically isopropanol, which also serves as the hydrogen source.
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Activation: Add a base (e.g., NaOH or t-BuOK) and stir the mixture at room temperature to form the active catalytic species.
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Substrate Addition: Add the 2'-chloroacetophenone substrate to the reaction mixture.
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Reaction Conditions: Stir the reaction at a specific temperature (optimization may be required) and monitor its progress by TLC or GC.
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Work-up and Analysis: Upon completion, quench the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Visualization of Key Relationships
The following diagram illustrates the logical relationship between key experimental parameters and the desired outcomes of high conversion and high enantiomeric excess.
Caption: Key parameters influencing reaction outcomes.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone [mdpi.com]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor resolution in chiral HPLC of 1-(2-Chlorophenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral HPLC separation of 1-(2-Chlorophenyl)ethanol. It is designed for researchers, scientists, and professionals in drug development and related fields.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chiral separation of 1-(2-Chlorophenyl)ethanol.
Question: I am observing poor or no resolution between the enantiomers of 1-(2-Chlorophenyl)ethanol. What steps should I take?
Answer:
Poor resolution is a common challenge in chiral chromatography. A systematic approach to optimizing your method is crucial. Below is a troubleshooting workflow and detailed steps to improve the separation of 1-(2-Chlorophenyl)ethanol enantiomers.
Figure 1: Troubleshooting workflow for poor resolution.
Detailed Troubleshooting Steps:
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Verify Chiral Stationary Phase (CSP) Suitability:
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Optimize Mobile Phase Composition:
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Normal Phase Mode: This is the most common mode for separating this type of compound.[1] A typical mobile phase consists of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[4]
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Adjust Alcohol Modifier Percentage: The concentration of the alcohol modifier has a significant impact on retention and resolution.
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To increase resolution: Gradually decrease the percentage of the alcohol modifier (e.g., from 10% to 5% or lower). This will increase the retention times of the enantiomers and may improve their separation.[1]
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To decrease long retention times: If retention times are excessively long, a slight increase in the alcohol percentage may be necessary.
-
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Change the Alcohol Modifier: Sometimes, switching from isopropanol to ethanol, or vice versa, can alter the selectivity and improve resolution.[1]
-
-
Adjust Flow Rate:
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Chiral separations are often more sensitive to flow rate than achiral separations. Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and enhance resolution.[1]
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-
Modify Column Temperature:
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Temperature can have a significant and sometimes unpredictable effect on chiral recognition.
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Lowering the temperature: In many cases, decreasing the column temperature (e.g., to 15°C or 10°C) enhances the enantioselectivity of the CSP, leading to better resolution.
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Increasing the temperature: In some instances, an increase in temperature can improve peak shape and efficiency, which may also contribute to better overall resolution. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimum.
-
-
Assess Column Health:
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A decline in column performance can lead to poor resolution. Check for signs of column degradation such as high backpressure, peak splitting, or excessive tailing.
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If the column is old or has been used with incompatible solvents, it may need to be replaced.
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Quantitative Data on Mobile Phase Optimization (Hypothetical Data for 1-(2-Chlorophenyl)ethanol based on similar compounds):
| Mobile Phase (n-Hexane:Isopropanol) | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
| 90:10 | 1.0 | 25 | 1.2 |
| 95:5 | 1.0 | 25 | 1.6 |
| 95:5 | 0.5 | 25 | 1.9 |
| 95:5 | 0.5 | 15 | 2.2 |
Question: My chromatogram shows tailing peaks. How can I resolve this issue?
Answer:
Peak tailing can compromise resolution and the accuracy of peak integration. The following workflow and suggestions can help you address this problem.
Figure 2: Troubleshooting workflow for peak tailing.
Detailed Troubleshooting Steps:
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Check for Column Overload: Injecting too much sample is a common cause of peak tailing.[1]
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Action: Prepare a more dilute sample and inject a smaller volume. If the peak shape improves, you were likely overloading the column.
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Investigate Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to tailing.
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Action: For neutral compounds like 1-(2-Chlorophenyl)ethanol, this is less common, but interactions with residual silanols on the silica support can still occur.[1] The use of a polar modifier in the mobile phase, such as a small percentage of a different alcohol, can sometimes mitigate these effects.
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Verify Sample Solvent Compatibility: The solvent used to dissolve the sample should be of similar or weaker strength than the mobile phase.
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Action: Dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase (e.g., n-hexane).
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-
Inspect for Column Contamination: Accumulation of contaminants on the column can create active sites that cause peak tailing.
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Action: If you suspect contamination, follow the column manufacturer's instructions for cleaning and regeneration. Regular column flushing is good practice to prevent this issue.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended initial screening conditions for the chiral separation of 1-(2-Chlorophenyl)ethanol?
A1: For initial screening, a normal-phase method using a polysaccharide-based chiral stationary phase (CSP) is highly recommended.[1] A good starting point would be:
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Column: Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based), 250 x 4.6 mm, 5 µm.
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Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).[1]
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Flow Rate: 1.0 mL/min.[1]
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Column Temperature: 25°C.
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Detection: UV at 220 nm or 254 nm.
Q2: My retention times are drifting or not reproducible. What could be the cause?
A2: Irreproducible retention times are often due to insufficient column equilibration, changes in the mobile phase composition, or temperature fluctuations.
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Column Equilibration: Chiral stationary phases can require longer equilibration times than achiral phases, especially after changing the mobile phase. Ensure the column is equilibrated with at least 20-30 column volumes of the new mobile phase until a stable baseline is achieved.
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Mobile Phase Preparation: Prepare fresh mobile phase for each set of experiments. Ensure the solvent components are accurately measured and thoroughly mixed. Inconsistent mobile phase composition will lead to shifts in retention time.
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Temperature Control: Use a column oven to maintain a constant and stable temperature, as even small fluctuations can affect retention times in chiral separations.
Q3: Can I use reversed-phase or polar organic modes for the separation of 1-(2-Chlorophenyl)ethanol?
A3: While normal-phase is the most common and often the most successful mode for this type of compound, reversed-phase and polar organic modes can also be explored, especially with immobilized polysaccharide CSPs which are compatible with a wider range of solvents. Screening different modes can sometimes reveal unexpected selectivity.
Q4: Are additives in the mobile phase necessary for the separation of 1-(2-Chlorophenyl)ethanol?
A4: For neutral compounds like 1-(2-Chlorophenyl)ethanol, additives are generally not required.[1] Acidic or basic additives are typically used to improve the peak shape of acidic or basic analytes, respectively. For neutral molecules, their addition may not provide any benefit and could potentially worsen the separation.
Experimental Protocols
Detailed Experimental Protocol for Chiral HPLC of 1-(2-Chlorophenyl)ethanol
This protocol provides a starting point and may require optimization based on your specific instrumentation and column.
1. Materials and Equipment:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector.
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Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based CSP.
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HPLC-grade n-hexane.
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HPLC-grade isopropanol.
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Racemic 1-(2-Chlorophenyl)ethanol standard.
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Syringe filters (0.45 µm).
2. Mobile Phase Preparation:
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Prepare a mobile phase of 95% n-hexane and 5% isopropanol (v/v).
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Filter the mobile phase through a 0.45 µm membrane filter.
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Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.
3. HPLC System Preparation:
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Purge the HPLC system with the prepared mobile phase to remove any residual solvents.
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Equilibrate the chiral column with the mobile phase at a flow rate of 0.5 mL/min for at least 30-60 minutes, or until a stable baseline is observed.
4. Sample Preparation:
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Prepare a stock solution of racemic 1-(2-Chlorophenyl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL.
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Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
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Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
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Flow Rate: 0.5 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 25°C (controlled by a column oven).
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Detection Wavelength: 220 nm.
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Run Time: Adjust as necessary to allow for the complete elution of both enantiomers.
6. Data Analysis:
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Identify and integrate the peaks corresponding to the two enantiomers.
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Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.
References
Technical Support Center: Borane Reduction of 2'-Chloroacetophenone
Welcome to the technical support center for the borane reduction of 2'-chloroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this chemical transformation.
Troubleshooting Guides
This section addresses specific problems that may arise during the borane reduction of 2'-chloroacetophenone, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Borane Reagent: Borane solutions (e.g., BH3·THF, BH3·SMe2) can degrade upon exposure to air and moisture. | 1. Use a fresh bottle of the borane reagent or titrate the solution to determine its molarity before use. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient Reagent: The stoichiometry of the borane reagent may be too low to fully reduce the ketone. | 2. Use a slight excess of the borane reagent (e.g., 1.1-1.5 equivalents). Monitor the reaction by TLC or GC to ensure complete consumption of the starting material. | |
| 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 3. While the reaction is often initiated at 0°C to control the initial exotherm, allowing it to warm to room temperature or gently heating (e.g., to 40-50°C) can drive the reaction to completion.[1] | |
| Formation of Multiple Products (Side Reactions) | 1. Reduction of the Chloro Group: Although generally stable to borane, prolonged reaction times or high temperatures could potentially lead to the reduction of the aryl chloride. | 1. Monitor the reaction closely and stop it once the ketone is consumed. Avoid excessive heating. Standard borane reductions are highly chemoselective for the carbonyl group. |
| 2. Formation of Boronate Esters: The alcohol product can react with borane to form boronate esters, which can complicate workup and purification. | 2. During the workup, quench the reaction with a protic solvent like methanol. This will hydrolyze any boronate esters and liberate the desired alcohol.[2] | |
| 3. Competing Enolborate Formation: In some cases, ketones can form enolborates, which may be less reactive towards reduction. | 3. Running the reduction at lower temperatures (e.g., -20°C) can sometimes minimize the formation of enolborates. | |
| Difficult Product Isolation/Purification | 1. Boron Residues: Boric acid and its derivatives formed during the workup can be difficult to remove. | 1. After quenching with methanol, perform an aqueous workup. Washing the organic layer with a mild base (e.g., saturated NaHCO3 solution) can help remove boric acid. Co-evaporation with methanol can also help remove boron residues as volatile trimethyl borate. |
| 2. Emulsion during Workup: The presence of borate salts can sometimes lead to the formation of emulsions during aqueous extraction. | 2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the borane reduction of 2'-chloroacetophenone?
The primary product is 1-(2-chlorophenyl)ethanol, where the ketone functional group is selectively reduced to a secondary alcohol.
Q2: Will the chloro-substituent on the aromatic ring be reduced by borane?
Under standard borane reduction conditions, the aryl chloride is stable and will not be reduced. Borane reagents are highly chemoselective for the reduction of carbonyl groups in the presence of aryl halides.
Q3: What are the recommended borane reagents for this reduction?
Borane-tetrahydrofuran complex (BH3·THF) and borane-dimethyl sulfide complex (BH3·SMe2) are the most commonly used reagents for this type of reduction. BH3·SMe2 is more stable but has a strong odor.
Q4: How does the electron-withdrawing chloro group affect the reaction rate?
Electron-withdrawing groups on the aromatic ring of acetophenones generally increase the rate of reduction by borane. This is because they enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride.
Q5: How can I monitor the progress of the reaction?
The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, the product alcohol will have a different Rf value than the starting ketone.
Q6: What is the purpose of quenching the reaction with methanol?
Quenching with methanol serves two main purposes: it destroys any excess borane reagent and it hydrolyzes the intermediate alkoxyborane (and any boronate esters) to liberate the final alcohol product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the borane reduction of substituted acetophenones.
Table 1: Reaction Conditions for Borane Reduction of Acetophenones
| Substrate | Borane Reagent | Solvent | Temperature (°C) | Time (h) |
| Acetophenone | BH3·THF | THF | 0 to RT | 1 - 4 |
| 2'-Chloroacetophenone | BH3·THF | THF | 0 to RT | 1 - 3 |
| 4'-Chloroacetophenone | BH3·THF | THF | 0 to RT | 1 - 3 |
| 4'-Nitroacetophenone | NaBH4 | Methanol | RT | 0.5 |
| Acetophenone | Morpholine-borane | Aq. Ethanol | RT | Variable |
Table 2: Comparative Yields for the Reduction of Substituted Acetophenones
| Substrate | Reducing Agent | Yield (%) | Reference |
| Acetophenone | BH3·THF (with catalyst) | >99 | [3] |
| ω-Bromoacetophenone | Borane (with catalyst) | High | [3] |
| 4-Nitroacetophenone | NaBH4 | High | Chemoselective reduction of carbonyl group |
Experimental Protocols
Standard Protocol for Borane Reduction of 2'-Chloroacetophenone
This protocol is adapted from established procedures for the reduction of acetophenones.
Materials:
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2'-Chloroacetophenone
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Borane-tetrahydrofuran complex (BH3·THF), 1.0 M solution in THF
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Anhydrous tetrahydrofuran (THF)
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Methanol
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Diethyl ether or Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
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Under an inert atmosphere (nitrogen or argon), dissolve 2'-chloroacetophenone (1 equivalent) in anhydrous THF in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
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Cool the solution to 0°C in an ice bath.
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Slowly add the 1.0 M solution of BH3·THF (1.1-1.5 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
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Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of methanol until gas evolution ceases.
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Remove the solvent under reduced pressure.
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Dissolve the residue in diethyl ether or ethyl acetate and wash successively with saturated NaHCO3 solution and brine.
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Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude 1-(2-chlorophenyl)ethanol can be purified by column chromatography on silica gel if necessary.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
References
Optimization of reaction conditions for biocatalytic reduction of 2'-chloroacetophenone
Welcome to the technical support center for the optimization of reaction conditions for the biocatalytic reduction of 2'-chloroacetophenone. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guide
This section addresses common issues encountered during the biocatalytic reduction of 2'-chloroacetophenone.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive biocatalyst (enzyme or whole cells).2. Insufficient cofactor (NAD(P)H) or cofactor regeneration system.3. Substrate or product inhibition/toxicity.4. Poor substrate solubility.5. Suboptimal reaction conditions (pH, temperature). | 1. Verify catalyst activity with a standard substrate. Use fresh or properly stored biocatalyst.2. Ensure the cofactor is added at the correct concentration. If using a cofactor regeneration system (e.g., glucose dehydrogenase/glucose), confirm the activity of the regenerating enzyme and the presence of the co-substrate.[1][2]3. Lower the initial substrate concentration. Consider in situ substrate feeding or product removal.4. Add a water-miscible co-solvent (e.g., DMSO, isopropanol) at a low concentration (5-20% v/v) to improve solubility.[3] Be aware that co-solvents can also inhibit enzyme activity.5. Optimize pH and temperature for the specific biocatalyst. Most ketoreductases prefer a pH between 6.0 and 8.0 and temperatures between 25°C and 40°C.[4][5] |
| Low Enantioselectivity (ee) | 1. Presence of multiple reductases with opposing stereoselectivity in whole-cell systems.2. Suboptimal reaction conditions affecting enzyme conformation.3. Racemization of the product. | 1. Use a purified enzyme or an engineered microbial strain expressing a single, highly selective reductase.2. Screen different pH values and temperatures, as these can influence the stereochemical outcome.[6][7]3. Check the stability of the chiral alcohol product under the reaction and work-up conditions. |
| Enzyme Deactivation | 1. High substrate or co-solvent concentration.2. Extreme pH or temperature.3. Formation of reactive byproducts.4. Shear stress from vigorous mixing. | 1. Determine the optimal substrate and co-solvent concentration by running a series of experiments with varying amounts.2. Operate within the enzyme's stable pH and temperature range.3. Analyze the reaction mixture for potential inhibitory byproducts.4. Reduce agitation speed or use a gentler mixing method. |
| Poor Cofactor Regeneration | 1. Inactivation of the regeneration enzyme (e.g., glucose dehydrogenase, formate dehydrogenase).2. Depletion of the co-substrate (e.g., glucose, formate).3. Inhibition of the regeneration enzyme. | 1. Ensure the regeneration enzyme is active and compatible with the reaction conditions.2. Add the co-substrate in stoichiometric excess.3. Check for any components in the reaction mixture that might inhibit the regeneration enzyme. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for the biocatalytic reduction of 2'-chloroacetophenone?
A1: A good starting point for a whole-cell biocatalytic reduction would be:
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Biocatalyst: 10-50 g/L (wet cell weight) of a suitable microbial strain (e.g., Saccharomyces cerevisiae, Candida species).[8]
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Substrate: 10-50 mM 2'-chloroacetophenone.
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Cofactor Regeneration: 1.5-2.0 equivalents of a co-substrate like glucose or isopropanol.
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Buffer: 100 mM phosphate buffer, pH 7.0.
-
Temperature: 30°C.
-
Agitation: 150-200 rpm.
Q2: How can I improve the solubility of 2'-chloroacetophenone in the aqueous reaction medium?
A2: You can add a water-miscible organic co-solvent. Common choices include DMSO, isopropanol, and ethanol. It is recommended to start with a low concentration (e.g., 5% v/v) and increase it incrementally, as higher concentrations can lead to enzyme deactivation.[3] Another approach is the use of cyclodextrins to enhance substrate availability.[9]
Q3: Which is better to use: a whole-cell biocatalyst or a purified enzyme?
A3: Both approaches have their advantages and disadvantages.
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Whole-cell biocatalysts are often cheaper, do not require enzyme purification, and have an endogenous cofactor regeneration system. However, they may have lower specific activity and can contain competing enzymes that reduce enantioselectivity.[10]
-
Purified enzymes offer high specific activity and selectivity, leading to cleaner reactions. The main drawbacks are the cost of purification and the need to supply an external cofactor and regeneration system.[3]
Q4: How do I choose the right cofactor regeneration system?
A4: The choice depends on the specific ketoreductase's cofactor preference (NADH or NADPH).
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For NADPH regeneration , glucose dehydrogenase (GDH) with glucose as the co-substrate is a common and efficient system.[2]
-
For NADH regeneration , formate dehydrogenase (FDH) with formate or alcohol dehydrogenase (ADH) with a secondary alcohol like isopropanol are widely used.
Q5: What is the effect of the chloro-substituent on the reduction?
A5: The electronic properties of substituents on the aromatic ring can influence the reaction rate. Electron-withdrawing groups, like chlorine, can make the carbonyl carbon more electrophilic and thus more susceptible to reduction.[11][12] However, steric hindrance from the ortho-position of the chloro group might affect the binding of the substrate in the enzyme's active site.[11][13]
Quantitative Data Summary
Table 1: Effect of Co-solvents on Biocatalytic Reduction
| Co-solvent | Concentration (v/v) | Relative Activity (%) | Reference |
| None | - | 100 | [3] |
| Heptane | 30% | ~110 | [3] |
| Toluene | 30% | ~80 | [3] |
| MTBE | 30% | ~60 | [3] |
| Isopropanol (IPA) | 30% | ~50 | [3] |
| Acetonitrile | 30% | ~40 | [3] |
| DMSO | 30% | ~30 | [3] |
Note: Data is generalized from studies on similar substrates and may vary for 2'-chloroacetophenone.
Table 2: Influence of Temperature on Reaction Time
| Temperature (°C) | Time for Complete Conversion (h) | Reference |
| 30 | 48 | [4] |
| 40 | 24 | [4] |
Note: This data is for the reduction of ethyl acetoacetate using Baker's yeast and serves as an illustrative example of the temperature effect.
Experimental Protocols
Protocol 1: Whole-Cell Biocatalytic Reduction of 2'-Chloroacetophenone
-
Cell Culture: Cultivate a suitable microbial strain (e.g., Candida pseudotropicalis 104) in an appropriate growth medium until the late exponential or early stationary phase.[8]
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Cell Washing: Wash the cell pellet with a buffer (e.g., 100 mM phosphate buffer, pH 7.0) and centrifuge again.
-
Reaction Setup: Resuspend the washed cells in the same buffer to the desired cell concentration (e.g., 40 g/L dry cell weight).[8]
-
Co-substrate Addition: Add a co-substrate for cofactor regeneration (e.g., glucose to a final concentration of 100 mM).
-
Substrate Addition: Add 2'-chloroacetophenone (e.g., from a stock solution in DMSO) to the desired final concentration (e.g., 30 mM). The final DMSO concentration should be kept low (e.g., < 5% v/v).
-
Incubation: Incubate the reaction mixture in a shaker incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 200 rpm).
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC for substrate consumption and product formation.
-
Work-up: After the reaction is complete, centrifuge to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product for conversion and enantiomeric excess using chiral GC or HPLC.
Visualizations
Experimental Workflow for Biocatalytic Reduction
Caption: Workflow for whole-cell biocatalytic reduction of 2'-chloroacetophenone.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low conversion in biocatalytic reactions.
References
- 1. Biocatalytic Reduction Reactions from a Chemist's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonyl reductase identification and development of whole-cell biotransformation for highly efficient synthesis of (R)-[3,5-bis(trifluoromethyl)phenyl] ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. jps.usm.my [jps.usm.my]
- 5. Gene mining, codon optimization and analysis of binding mechanism of an aldo-keto reductase with high activity, better substrate specificity and excellent solvent tolerance | PLOS One [journals.plos.org]
- 6. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric reduction of o-chloroacetophenone with Candida pseudotropicalis 104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. De Novo Biosynthesis and Whole-Cell Catalytic Production of 2-Acetamidophenol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (R)-1-(2-Chlorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of (R)-1-(2-Chlorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound, and what are the typical impurities?
The most common starting material is 2'-chloroacetophenone. The primary method of synthesis is the asymmetric reduction of the ketone.
Potential Impurities:
-
Unreacted Starting Material: Residual 2'-chloroacetophenone.
-
(S)-1-(2-Chlorophenyl)ethanol: The undesired enantiomer.
-
Byproducts from Reduction: Depending on the reducing agent, side products may form. For instance, reactions under certain pH conditions can lead to the formation of 1-phenyl-1,2-ethanediol and 1-phenylethanol.[1]
Q2: Which analytical techniques are suitable for determining the enantiomeric excess (% ee) of this compound?
Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common and reliable methods for determining the enantiomeric excess of chiral alcohols like 1-(2-Chlorophenyl)ethanol. Chiral Supercritical Fluid Chromatography (SFC) is also a powerful alternative.
Q3: What are the primary methods for purifying this compound from a racemic mixture?
The main purification strategies include:
-
Preparative Chiral Chromatography (HPLC or SFC): This method directly separates the enantiomers using a chiral stationary phase.
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by decomposing the salt.
Troubleshooting Guides
Chiral Chromatography (HPLC/SFC)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal mobile phase composition. 2. Inappropriate chiral stationary phase (CSP). 3. High flow rate. 4. Elevated column temperature. | 1. Adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the mobile phase. Reducing the modifier percentage often increases retention and improves resolution. 2. Screen different CSPs. Polysaccharide-based columns like Chiralcel® OD-H and Chiralpak® AD-H are good starting points. 3. Lower the flow rate to allow for better interaction with the stationary phase. 4. Optimize the column temperature. Lower temperatures can sometimes enhance enantioselectivity. |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Column contamination. 3. Sample overload. | 1. Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to suppress unwanted interactions. 2. Flush the column with a strong solvent. 3. Reduce the sample concentration or injection volume. |
| Irreproducible Retention Times | 1. Insufficient column equilibration. 2. Inconsistent mobile phase preparation. 3. Temperature fluctuations. | 1. Ensure the column is thoroughly equilibrated with the mobile phase before each run (at least 10-20 column volumes). 2. Prepare fresh mobile phase for each analysis and ensure accurate measurements. 3. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | 1. Contaminated mobile phase or sample solvent. 2. Carryover from previous injections. | 1. Use high-purity, HPLC-grade solvents and filter them before use. 2. Implement a thorough needle wash protocol and inject a blank solvent run to check for carryover. |
Diastereomeric Salt Crystallization
| Issue | Potential Cause | Troubleshooting Steps |
| No Crystal Formation | 1. Inappropriate solvent choice. 2. Solution is not supersaturated. 3. Insufficient cooling. | 1. Screen a variety of solvents or solvent mixtures. The ideal solvent should provide a significant solubility difference between the two diastereomeric salts. 2. Concentrate the solution by slowly evaporating the solvent. 3. Cool the solution slowly to room temperature, then in an ice bath or refrigerator. Scratching the inside of the flask or adding a seed crystal can help induce crystallization. |
| Oiling Out | 1. High concentration of the diastereomeric salt. 2. Rapid cooling. 3. Unsuitable solvent. | 1. Dilute the solution with more solvent. 2. Allow the solution to cool more slowly. 3. Try a different solvent system. |
| Low Enantiomeric Excess (% ee) of the Final Product | 1. Co-precipitation of the undesired diastereomer. 2. Incomplete separation of the mother liquor from the crystals. | 1. Recrystallize the isolated diastereomeric salt one or more times to improve its purity. 2. Ensure the crystals are thoroughly washed with a small amount of cold crystallization solvent after filtration. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis and purification of this compound.
Table 1: Biocatalytic Asymmetric Reduction of 2'-Chloroacetophenone
| Biocatalyst | Co-substrate | Yield (%) | Enantiomeric Excess (% ee) |
| Saccharomyces cerevisiae B5 | 5% Ethanol | Up to 100% | >99% |
| TeSADH mutants (e.g., P84S/I86A) | - | Moderate to High | >99% |
Data adapted from studies on the asymmetric reduction of 2'-chloroacetophenone and its analogues.[1][2][3]
Table 2: Example Chiral HPLC Parameters for Separation of 1-(Aryl)ethanol Enantiomers
| Parameter | Condition 1 |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm |
These conditions are based on methods for the analogous 1-(4-Chlorophenyl)ethanol and serve as a good starting point for method development.[4]
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Excess Determination
This protocol provides a starting point for the chiral separation of 1-(2-Chlorophenyl)ethanol.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase Preparation: Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v) using HPLC-grade solvents. Filter and degas the mobile phase.
-
System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).
-
Sample Preparation: Prepare a solution of the 1-(2-Chlorophenyl)ethanol sample in the mobile phase at a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Protocol 2: General Procedure for Diastereomeric Salt Crystallization
-
Salt Formation: In a suitable flask, dissolve the racemic 1-(2-Chlorophenyl)ethanol and 0.5-1.0 molar equivalents of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-mandelic acid) in a minimal amount of a suitable solvent (e.g., methanol, ethanol) with gentle heating.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cool the solution in an ice bath. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
Isolation: Isolate the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.
-
Liberation of the Enantiomer: Dissolve the dried diastereomeric salt in water and adjust the pH with a base (e.g., NaOH) to neutralize the resolving acid and precipitate the free this compound.
-
Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched alcohol.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
- 1. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Stability and storage conditions for (R)-1-(2-Chlorophenyl)ethanol
This technical support center provides essential information on the stability, storage, and handling of (R)-1-(2-Chlorophenyl)ethanol, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is advisable to keep the container tightly closed and protected from light. While some suppliers suggest room temperature storage, for long-term stability, refrigeration (<15°C) in a dark place is recommended.[2][3]
Q2: What is the expected shelf life and stability of this compound?
A2: Under recommended storage conditions, this compound is a stable compound.[1] However, quantitative data on its long-term stability is not extensively published. It is best practice to re-analyze the purity of the compound if it has been stored for an extended period, especially if the container has been opened multiple times.
Q3: What are the potential degradation pathways for this compound?
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Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 2'-chloroacetophenone.
-
Dehydration: Under acidic conditions and/or heat, dehydration could occur, leading to the formation of 1-chloro-2-vinylbenzene.
-
Photodegradation: Aromatic chlorinated compounds can be susceptible to photodegradation. The C-Cl bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species and subsequent degradation products.
Q4: Are there any known incompatibilities for this compound?
A4: this compound should be kept away from strong oxidizing agents, as they can promote the oxidation of the alcohol group. It may also be incompatible with strong acids, which can catalyze dehydration reactions.
Stability and Storage Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (<15°C), Refrigerated | To minimize potential degradation over time. |
| Light | Store in a dark place/amber vial | To prevent potential photodegradation.[1] |
| Atmosphere | Tightly sealed container | To prevent oxidation and contamination. |
| Incompatibilities | Strong oxidizing agents, strong acids | To avoid chemical reactions leading to degradation. |
Troubleshooting Guides
Purity Analysis Issues (Chiral HPLC/GC)
Q5: I am observing poor separation between the enantiomers of this compound during chiral HPLC analysis. What can I do?
A5: Poor enantiomeric separation can be caused by several factors. Here is a step-by-step troubleshooting guide:
-
Optimize the Mobile Phase:
-
Solvent Ratio: If using a normal-phase method (e.g., hexane/isopropanol), systematically vary the ratio of the polar modifier (isopropanol). A decrease in the percentage of the polar modifier often increases retention and can improve resolution.
-
Solvent Type: Consider switching the polar modifier (e.g., from isopropanol to ethanol) as this can alter the chiral recognition.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes enhance resolution in chiral separations.
-
Control the Temperature: Temperature can significantly impact chiral separations. Experiment with both increasing and decreasing the column temperature to find the optimal condition for resolution.
-
Check the Column Health: Ensure your chiral column is not contaminated or degraded. If necessary, follow the manufacturer's instructions for column washing and regeneration.
Q6: My chromatograms show peak tailing for this compound. How can I improve the peak shape?
A6: Peak tailing can be addressed by:
-
Sample Overload: Dilute your sample and re-inject. If the peak shape improves, the original concentration was too high.
-
Mobile Phase Additives: For alcohol compounds, secondary interactions with the stationary phase can sometimes cause tailing. While less common for neutral molecules, adding a small amount of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA) to the mobile phase might improve peak shape in some cases. Use with caution as it can also alter selectivity.
-
System Issues: Check for dead volumes in your HPLC system (e.g., tubing, fittings) and ensure all connections are secure.
Q7: I am seeing ghost peaks in my chromatograms. What is the source?
A7: Ghost peaks can originate from several sources:
-
Contaminated Mobile Phase: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.
-
Sample Carryover: Implement a thorough needle wash protocol in your autosampler.
-
Contaminated Sample Vials or Solvent: Use clean vials and high-purity solvent to dissolve your sample.
Experimental Protocols
Protocol: Purity Assessment by Chiral HPLC
This protocol provides a general starting point for assessing the enantiomeric purity of this compound. Optimization may be required depending on the specific chiral stationary phase and HPLC system used.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H) is often a good starting point.
-
Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: Start with a flow rate of 1.0 mL/min.
-
Temperature: Maintain a constant column temperature, typically 25°C.
-
Detection: Use a UV detector at a wavelength of 210 nm or 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.
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Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL.
-
Analysis:
-
Inject a racemic standard of 1-(2-Chlorophenyl)ethanol to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of this compound to determine its enantiomeric purity.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.
-
Protocol: Forced Degradation Study Workflow
This workflow outlines a general approach to investigate the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile, water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample and a sample solution at 80°C for 48 hours.
-
Photodegradation: Expose the solid sample and a sample solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples by a stability-indicating HPLC method (e.g., a reverse-phase C18 column with a gradient elution) to separate the parent compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Identify and characterize any significant degradation products using techniques like LC-MS and NMR.
-
Visualizations
Caption: Recommended storage and incompatible materials for this compound.
Caption: A logical workflow for troubleshooting poor enantiomeric separation in HPLC.
References
Impact of solvent choice on the enantioselectivity of 2'-chloroacetophenone reduction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the enantioselective reduction of 2'-chloroacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the enantioselective reduction of 2'-chloroacetophenone?
A1: The most prevalent and effective methods include:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst to mediate the reduction by a borane source, offering high enantioselectivity.[1][2][3]
-
Noyori Asymmetric Hydrogenation: This technique employs ruthenium (II) complexes with chiral diphosphine ligands (e.g., BINAP) and a hydrogen source for the reduction.[4][5]
-
Biocatalytic Reduction: This approach uses whole-cell microorganisms (like Saccharomyces cerevisiae) or isolated enzymes (ketoreductases/alcohol dehydrogenases) to achieve high chemo-, regio-, and stereoselectivity under mild conditions.[6][7][8]
Q2: How does the choice of solvent impact the enantioselectivity of the reduction?
A2: The solvent plays a crucial role in the reaction's success by influencing catalyst activity, stability, and the transition state energies of the diastereomeric intermediates. Protic solvents, such as alcohols, can participate in hydrogen bonding with the substrate and catalyst, affecting the reaction rate.[9][10][11] For biocatalytic reductions, co-solvents like ethanol or 2-propanol can not only improve substrate solubility but also act as a hydride source for cofactor regeneration, significantly enhancing both yield and enantiomeric excess.[6][7]
Q3: What is the expected stereochemical outcome for the CBS reduction of 2'-chloroacetophenone?
A3: The stereochemical outcome of the CBS reduction is predictable based on the catalyst's chirality. The mechanism involves the coordination of the ketone to the boron of the oxazaborolidine, with the larger substituent (the 2-chlorophenyl group) orienting away from the chiral director group on the catalyst. This directs the hydride delivery to a specific face of the carbonyl, leading to a predictable enantiomer of the resulting alcohol.[1][12]
Q4: Can I use sodium borohydride for the enantioselective reduction of 2'-chloroacetophenone?
A4: Sodium borohydride (NaBH₄) itself is not a chiral reducing agent and will produce a racemic mixture of the alcohol. However, it can be used in conjunction with a chiral catalyst, such as chiral cobalt (II) diamine complexes or in the presence of chiral additives like lactic acid derivatives, to induce enantioselectivity, although the reported enantiomeric excesses may be modest.[13][14]
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (% ee)
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Solvent | Screen a range of solvents with varying polarities (e.g., THF, Toluene, Dichloromethane, Ethanol). | The solvent can significantly influence the stability of the diastereomeric transition states, directly impacting enantioselectivity. |
| Incorrect Temperature | Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity. | Lowering the temperature increases the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.[2] |
| Catalyst Inactivity/Decomposition | Use a freshly prepared or properly stored catalyst. For CBS reductions, consider in-situ generation of the catalyst. | The chiral catalyst is the source of enantioselectivity. Its degradation will lead to a decrease in % ee.[15] |
| Presence of Water | Ensure strictly anhydrous conditions, especially for CBS and Noyori reductions. | Water can react with the borane reagent and the catalyst, leading to non-selective reduction pathways.[2] |
Issue 2: Low or No Conversion
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Substrate Solubility | Choose a solvent in which 2'-chloroacetophenone is more soluble. For biocatalytic reactions, a co-solvent like DMSO or ethanol (at low concentrations) can be used.[16] | The substrate must be in solution to interact with the catalyst. |
| Catalyst Poisoning | Purify all reagents and solvents. Ensure the substrate is free of impurities that could act as catalyst poisons. | Impurities can bind to the catalyst's active site, inhibiting its activity. |
| Insufficient Reducing Agent | Increase the equivalents of the reducing agent (e.g., borane, hydrogen pressure). | The stoichiometry of the reducing agent is critical for complete conversion. |
| Incorrect pH (for biocatalysis) | Optimize the pH of the buffer system for the specific enzyme or microorganism being used. | Enzyme activity is highly dependent on pH.[7] |
Data Presentation
Table 1: Effect of Co-substrate/Solvent on the Biocatalytic Reduction of 2'-Chloroacetophenone by Saccharomyces cerevisiae
| Co-substrate (5% v/v) | Yield (%) | Enantiomeric Excess (% ee) |
| None | 17% | >99% (R) |
| Ethanol | 74% | >99% (R) |
| Methanol | Increased | >99% (R) |
| 2-Propanol | Increased | >99% (R) |
| 1-Butanol | Increased | >99% (R) |
| Glucose | Increased | >99% (R) |
| Glycerol | Increased | >99% (R) |
Data synthesized from a study on the stereoselective reduction of 2'-chloroacetophenone by Saccharomyces cerevisiae B5.[7][8]
Table 2: General Solvent Effects on the Hydrogenation of Aromatic Ketones
| Solvent Type | General Effect on Reaction Rate | Rationale |
| Protic (e.g., C2-C3 alcohols) | Generally higher rates | Can participate in hydrogen bonding and may dissociatively adsorb on the catalyst surface, increasing active hydrogen availability.[9][10] |
| Apolar (e.g., Cyclohexane, Toluene) | Moderate rates | Weak interactions with the substrate; rate is more dependent on solvent-catalyst interactions.[9][10] |
| Aprotic Polar (e.g., THF) | Variable rates | Both solvent-substrate and solvent-catalyst interactions are significant.[9][10] |
This table provides a general guide based on studies of acetophenone hydrogenation, which is structurally similar to 2'-chloroacetophenone.
Experimental Protocols
Protocol 1: CBS Reduction of 2'-Chloroacetophenone
This protocol is adapted from the established procedure for acetophenone reduction.[12]
Materials:
-
(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol
-
Borane-tetrahydrofuran complex (1 M in THF)
-
2'-Chloroacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a dry, argon-purged round-bottom flask, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.05-0.1 equivalents).
-
Add anhydrous THF.
-
Slowly add the borane-THF solution (0.6 equivalents) at room temperature and stir for 15 minutes to generate the oxazaborolidine catalyst in situ.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, dissolve 2'-chloroacetophenone (1 equivalent) in anhydrous THF.
-
Add the 2'-chloroacetophenone solution dropwise to the catalyst mixture.
-
Stir the reaction until completion (monitor by TLC).
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Biocatalytic Reduction using Saccharomyces cerevisiae
This protocol is based on the successful reduction of 2'-chloroacetophenone using yeast.[7]
Materials:
-
Saccharomyces cerevisiae (e.g., baker's yeast)
-
2'-Chloroacetophenone
-
Ethanol
-
Phosphate buffer (pH 8.0)
-
Ethyl acetate
Procedure:
-
Prepare a suspension of Saccharomyces cerevisiae in pH 8.0 phosphate buffer.
-
Add ethanol to a final concentration of 5% (v/v).
-
Add 2'-chloroacetophenone to the desired concentration (e.g., 1 g/L).
-
Incubate the mixture at a controlled temperature (e.g., 25-30 °C) with shaking.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Visualizations
Caption: Experimental workflow for enantioselective reduction.
Caption: Troubleshooting logic for low enantioselectivity.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2 -Chloroacetophenone 97 2142-68-9 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects in heterogeneous selective hydrogenation of acetophenone: differences between Rh/C and Rh/Al2O3 catalysts and the superiority of water as a functional solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric syntheses. Part 2. Reduction of ketones with chiral sodium borohydride-lactic acid derivative systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Minimizing racemization of (R)-1-(2-Chlorophenyl)ethanol during workup
Technical Support Center: (R)-1-(2-Chlorophenyl)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing racemization of this compound during experimental workup procedures.
Troubleshooting Guide: Minimizing Racemization During Workup
This guide addresses common issues encountered during the workup of this compound that may lead to a loss of enantiomeric excess (% ee).
| Issue | Potential Cause | Recommended Solution |
| Loss of enantiomeric excess after aqueous workup. | Acidic or Basic Conditions: Both strong acids and strong bases can catalyze the racemization of benzylic alcohols. The mechanism often involves the formation of a stabilized, achiral carbocation intermediate under acidic conditions.[1] | - Maintain Neutral pH: Use buffered solutions (e.g., phosphate buffer at pH 7) for all aqueous washes. - Mild Quenching Agents: For quenching reactive reagents, use mild acids (e.g., saturated aqueous NH₄Cl) or bases (e.g., saturated aqueous NaHCO₃) and add them slowly at low temperatures.[1] - Minimize Contact Time: Perform extractions and washes as quickly as possible to reduce the exposure time to aqueous acidic or basic conditions. |
| Racemization observed after purification by column chromatography. | Acidic Silica Gel: Standard silica gel is slightly acidic and can cause racemization of acid-sensitive compounds like benzylic alcohols. | - Use Deactivated Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine.[2][3] - Alternative Stationary Phases: Consider using alternative, less acidic stationary phases like neutral alumina or Florisil.[2][4][5] - Reversed-Phase Chromatography: If the compound's polarity is suitable, reversed-phase chromatography can be a good alternative as it is typically performed under neutral or near-neutral pH conditions.[2] |
| Decreased enantiomeric purity with increasing workup temperature. | Accelerated Racemization Rates: Higher temperatures provide the activation energy needed to overcome the barrier to racemization. | - Low-Temperature Workup: Perform all workup steps, including quenching, extractions, and solvent removal, at reduced temperatures (e.g., 0-5 °C) using an ice bath.[1] |
| Inconsistent enantiomeric excess between batches. | Variability in Workup Conditions: Minor variations in pH, temperature, or time during workup can lead to different levels of racemization. | - Standardize Protocols: Ensure that workup protocols are followed precisely for each batch, with careful control over all critical parameters. - Immediate Analysis: Analyze the enantiomeric excess of the crude product immediately after workup to identify the source of any racemization. |
Qualitative Impact of Workup Conditions on Racemization of Benzylic Alcohols
The following table summarizes the expected impact of various factors on the racemization of this compound based on general principles for benzylic alcohols. The presence of an electron-withdrawing chloro group is expected to slow the rate of acid-catalyzed racemization compared to unsubstituted 1-phenylethanol.[1]
| Factor | Condition | Expected Impact on Racemization Rate | Rationale |
| pH | Strongly Acidic (pH < 3) | Increased | Formation of a planar, achiral carbocation intermediate is facilitated. |
| Neutral (pH ≈ 7) | Minimized | The concentration of catalytic protons or hydroxide ions is minimal. | |
| Strongly Basic (pH > 11) | Increased | Base can facilitate racemization, potentially through oxidation-reduction pathways or deprotonation if other activating groups are present. | |
| Temperature | Elevated Temperature | Increased | Provides the necessary activation energy for the racemization process. |
| Low Temperature (0-5 °C) | Decreased | Reduces the kinetic rate of racemization.[1] | |
| Purification | Standard Silica Gel | Potential for Increased Racemization | The acidic nature of silica gel can catalyze racemization.[6] |
| Neutralized Silica Gel / Alumina | Minimized | Removes the acidic catalyst from the purification step.[2][4][5] | |
| Solvent | Protic Solvents | May Increase Racemization | Can stabilize charged intermediates that are prone to racemization.[6] |
| Aprotic Solvents | Generally Preferred | Less likely to stabilize ionic intermediates that can lead to racemization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound during an acidic workup?
A1: The primary mechanism for acid-catalyzed racemization of benzylic alcohols is believed to be through the formation of a planar, achiral carbocation intermediate. The benzylic hydroxyl group is protonated by an acid, followed by the loss of a water molecule to form a resonance-stabilized benzylic carbocation. This planar intermediate can then be attacked by water from either face with equal probability, leading to a racemic mixture of the alcohol.
Q2: Can I use a strong base like NaOH to wash my organic extracts if I have acidic impurities?
A2: It is highly recommended to avoid strong bases like NaOH. While effective for removing acidic impurities, strong bases can catalyze the racemization of chiral alcohols. A milder base, such as a saturated solution of sodium bicarbonate (NaHCO₃), should be used instead. It is also crucial to minimize the contact time between the organic phase and the basic aqueous phase.
Q3: My compound is streaking on the TLC plate when I use standard silica gel. Could this be related to racemization?
A3: Streaking on a TLC plate is often an indication of an interaction between the analyte and the stationary phase, which for silica gel can be due to its acidic nature. This same acidity can also be the cause of on-plate racemization. To both improve the chromatography and minimize the risk of racemization, you can add a small amount of triethylamine (e.g., 1%) to your eluent system.
Q4: Are there any alternatives to column chromatography for purifying this compound?
A4: Yes, depending on the nature of the impurities, other purification techniques can be considered. Recrystallization is an excellent method for purification if a suitable solvent system can be found and the impurities have different solubility profiles. Distillation under reduced pressure may also be an option if the compound is thermally stable and the impurities have significantly different boiling points.
Experimental Protocols
Protocol 1: Recommended Non-Racemizing Aqueous Workup
This protocol is designed to minimize racemization of this compound during a standard aqueous workup.
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice-water bath.
-
Quenching: Slowly add a pre-chilled, mild quenching agent while monitoring the temperature. For example, use a saturated aqueous solution of NH₄Cl to quench organometallic reagents or a saturated aqueous solution of NaHCO₃ to neutralize excess acid.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with a pre-chilled organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL for a 10 mmol scale reaction).
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ solution (if the reaction was acidic).
-
Water.
-
Saturated aqueous NaCl (brine) to facilitate phase separation. Perform all washes with pre-chilled solutions and without excessive shaking.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator with a cold water bath to prevent heating of the sample.
-
Analysis: Immediately determine the enantiomeric excess of the crude product using chiral HPLC or GC to confirm that no significant racemization has occurred.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
This protocol describes the purification of this compound using silica gel that has been treated to reduce its acidity.
-
Preparation of Deactivated Silica Gel:
-
Prepare the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Add 1% triethylamine to the eluent system.
-
Prepare a slurry of silica gel in this triethylamine-containing eluent.
-
Pack the column with the slurry.
-
Flush the packed column with 2-3 column volumes of the eluent containing triethylamine.
-
Finally, flush the column with 2-3 column volumes of the eluent without triethylamine to remove most of the excess base before loading the sample.
-
-
Chromatography:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the prepared eluent system.
-
Collect fractions and monitor by TLC.
-
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure, keeping the temperature low.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a starting point for the analysis of the enantiomeric purity of 1-(2-Chlorophenyl)ethanol. Method optimization may be required.
-
HPLC System: An HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralcel OD-H or Chiralpak AD-H, is often effective for this class of compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol is a common choice for normal-phase chiral separations. A typical starting point is 95:5 (v/v) n-hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) onto the column.
-
Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess (% ee) using the peak areas of the (R)- and (S)-enantiomers: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Visualizations
Caption: Acid-catalyzed racemization pathway of this compound.
Caption: Workflow for a non-racemizing aqueous workup.
Caption: Purification options and their associated risk of racemization.
References
Technical Support Center: Reproducible Chiral HPLC Separations
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve reproducible chiral HPLC separations through proper column conditioning.
Troubleshooting Guide
This guide addresses common issues encountered during chiral HPLC separations, offering potential causes and systematic solutions.
Problem 1: Inconsistent or Shifting Retention Times
Possible Causes:
-
Insufficient column equilibration.
-
Changes in mobile phase composition.
-
Temperature fluctuations.
-
Column contamination or degradation.
-
"Memory effects" from previous analyses.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent retention times.
Solutions:
-
Equilibration: Ensure the column is equilibrated with at least 30-40 column volumes of the mobile phase before the first injection and after any change in mobile phase composition.[2][3] Some columns, like CHIROBIOTIC, may require longer equilibration times (1-2 hours).[4]
-
Mobile Phase: Prepare fresh mobile phase daily.[5] Use high-purity (HPLC grade) solvents to avoid impurities that can alter selectivity.[6] For buffered mobile phases, ensure accurate and consistent preparation.
-
Temperature Control: Use a column oven to maintain a constant temperature. Increased temperatures can sometimes improve peak shape and efficiency but can also alter selectivity.[4][7]
-
Column Washing: If contamination is suspected, flush the column with a strong, compatible solvent. For example, to remove strongly retained hydrophobic compounds from a reversed-phase column, a sequence of solvents with increasing elution strength can be used.[6][8]
Problem 2: Poor Peak Shape (Tailing or Broadening)
Possible Causes:
-
Column contamination or damage.
-
Incompatible sample solvent.
-
Secondary interactions with the stationary phase.
-
Column void or channeling.
-
High backpressure.
Troubleshooting Steps:
-
Sample Solvent: Whenever possible, dissolve the sample in the mobile phase.[9] Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.[9]
-
Mobile Phase Modifiers: For basic or acidic compounds, the addition of a mobile phase modifier can improve peak shape.[10] For example, adding 0.1-0.5% diethylamine for basic compounds or 0.1-0.5% trifluoroacetic acid for acidic compounds can reduce tailing.[10]
-
Column Regeneration: Flush the column to remove contaminants. For some immobilized columns, flushing with a strong solvent like THF or DMF can resolve issues.[8]
-
Check for Voids: If the column inlet frit is clogged or there is a void at the head of the column, reversing the column (if permissible by the manufacturer) and flushing at a low flow rate can sometimes dislodge particulates.[8] Using a guard column is highly recommended to protect the analytical column.[8][11]
Problem 3: High or Fluctuating Backpressure
Possible Causes:
-
Clogged column inlet frit.
-
Particulate matter from the sample or mobile phase.
-
Buffer precipitation.
-
System blockage (tubing, injector, etc.).
Logical Diagram for Diagnosing High Backpressure:
Caption: Diagnostic flowchart for high backpressure issues.
Solutions:
-
System Check: Disconnect the column and run the pump to see if the pressure remains high. If it does, the blockage is in the HPLC system. If the pressure drops, the column is the source of the high pressure.
-
Sample Filtration: Always filter samples through a 0.2 µm syringe filter before injection to remove particulates.[12]
-
Buffer Solubility: When switching between mobile phases, ensure buffer salts are soluble in the intermediate solvent to prevent precipitation. For instance, before switching from a buffered aqueous mobile phase to a high organic one, flush the column with a water/organic mixture without the buffer.[6][11]
Frequently Asked Questions (FAQs)
Q1: How long should I equilibrate a new chiral column?
A1: A new chiral column should be equilibrated with the mobile phase until a stable baseline is achieved. This typically requires flushing with at least 30 column volumes.[11] For a standard 4.6 mm I.D. column at 1 mL/min, this will take about 30 minutes.[11] However, some phases, particularly macrocyclic glycopeptide phases (e.g., CHIROBIOTIC), may require longer equilibration times of 1-2 hours.[4]
Q2: What is the best way to store a chiral column?
A2: Proper storage is crucial for column longevity.
-
Short-term (overnight): The column can often be left in the mobile phase at a very low flow rate. If the mobile phase contains buffers, it's better to flush with a buffer-free mixture of water and organic solvent.[6]
-
Long-term: Flush out any buffers or additives with a water/organic solvent mixture.[11][13] Then, store the column in the solvent recommended by the manufacturer, which is often the shipping solvent (e.g., n-Hexane/IPA for normal phase columns, or Acetonitrile/Water for reversed-phase).[6][14] Ensure the column is tightly sealed with end plugs to prevent the stationary phase from drying out.[6][15]
| Storage Duration | Recommended Procedure |
| Overnight | Flush with mobile phase without buffer salts, then store in a high organic mix (e.g., 60:40 ACN/H₂O).[13][15] |
| Weekend | Flush with water to remove salts, then store in a solution like 15% 2-propanol in water to prevent microbial growth.[5] |
| Long-Term | Flush all buffers and additives, then store in the manufacturer-recommended solvent (often the shipping solvent).[6][14] |
Q3: Can I switch a chiral column between normal phase, reversed-phase, and polar organic modes?
A3: This depends on the type of chiral stationary phase (CSP).
-
Coated Polysaccharide Columns: It is generally not recommended to switch these columns between different modes (e.g., from reversed-phase back to normal phase).[14] Dedicating a column to a specific mode is the best practice.[10][14]
-
Immobilized Polysaccharide Columns: These columns are more robust and offer greater solvent compatibility, allowing for a wider range of mobile phases and easier switching between modes.[8][9] They can tolerate strong solvents like THF, ethyl acetate, and DCM, which would damage coated columns.[9][14]
Q4: My separation is not reproducible. What are the first things to check?
A4: For reproducibility issues, systematically check the following:
-
Column Equilibration: Is the column fully equilibrated before each run?
-
Mobile Phase Preparation: Was the mobile phase prepared freshly and in the exact same way? Small variations can lead to shifts in retention.[2]
-
Temperature: Is the column temperature consistent?
-
Sample Preparation: Is the sample dissolved in a consistent solvent, preferably the mobile phase?
-
Column History: Has the column been used with additives that might cause memory effects? If so, a thorough washing procedure is needed.[1]
Experimental Protocols
Protocol 1: New Column Conditioning (Normal Phase)
-
Initial Flush: Upon receiving the column, verify the shipping solvent on the test chromatogram (typically Hexane/IPA).
-
System Preparation: Flush the entire HPLC system, including the injector and lines, with the mobile phase to be used.[11]
-
Column Installation: Connect the column to the instrument in the correct flow direction.
-
Low Flow Start: Begin pumping the mobile phase at a low flow rate (e.g., 0.2 mL/min for a 4.6 mm ID column).[14]
-
Gradual Flow Increase: Gradually increase the flow rate to the desired setpoint (e.g., 1.0 mL/min). Monitor the backpressure to ensure it does not exceed the column's maximum limit (often around 300 bar or 4300 psi).[10]
-
Equilibration: Equilibrate the column by flushing with at least 30 column volumes of the mobile phase, or until the detector baseline is stable.[11]
Protocol 2: Solvent Switching from Normal Phase to Reversed-Phase (for compatible columns)
Warning: This procedure should only be performed on columns explicitly designated as compatible with both modes (e.g., immobilized phases). It is not recommended for traditional coated columns.[14]
-
Initial State: Column is in a normal phase solvent (e.g., Hexane/IPA).
-
Intermediate Flush: Set the flow rate to 0.5 mL/min. Flush the column with at least 10 column volumes of 100% 2-propanol (Isopropanol). For a 250 x 4.6 mm column, this is approximately 25 mL.[10][14] This step is critical as isopropanol is miscible with both non-polar and polar solvents.
-
Aqueous Transition (if using buffers): If the target reversed-phase mobile phase contains buffer salts that are insoluble in isopropanol, flush the column briefly with pure water after the isopropanol step.[14]
-
Final Equilibration: Condition the column with the new reversed-phase mobile phase for at least 10-20 column volumes, or until a stable baseline is achieved.[3][14]
| Step | Solvent | Flow Rate | Volume | Purpose |
| 1 | 100% Isopropanol | 0.5 mL/min | ~10 column volumes | Intermediate solvent to ensure miscibility. |
| 2 | Pure Water | 0.5 mL/min | ~5 column volumes | To flush out IPA before introducing buffer salts. |
| 3 | New RP Mobile Phase | Target Flow Rate | >20 column volumes | Final equilibration. |
| Only if the new mobile phase contains buffers insoluble in Isopropanol.[14] |
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. How to store and maintain HPLC columns | Analytics-Shop [analytics-shop.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Chiral column handling / CHROMSERVIS.EU [chromservis.eu]
- 11. chiraltech.com [chiraltech.com]
- 12. HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography [labx.com]
- 13. chiraltech.com [chiraltech.com]
- 14. shim-pol.pl [shim-pol.pl]
- 15. chromtech.com [chromtech.com]
Technical Support Center: Chiral Analysis of (R)-1-(2-Chlorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the chiral analysis of (R)-1-(2-Chlorophenyl)ethanol, with a specific focus on mitigating peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing in the chiral analysis of this compound?
Peak tailing in the chromatographic analysis of this compound is a common issue that can compromise the accuracy and resolution of the separation. The primary causes can be broadly categorized as follows:
-
Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and the stationary phase are a frequent cause of tailing. In High-Performance Liquid Chromatography (HPLC), this often involves interactions with residual silanol groups on silica-based chiral stationary phases (CSPs). For Gas Chromatography (GC), active sites in the column or liner can lead to similar issues.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened and tailing peaks. This is a particularly important consideration in chiral separations, where the capacity of the chiral stationary phase can be lower than that of achiral phases.[1]
-
Suboptimal Mobile Phase or Carrier Gas Conditions: In HPLC, an inappropriate mobile phase pH or composition can lead to poor peak shape. For GC, an incorrect flow rate or issues with the carrier gas can disrupt the chromatography.
-
System and Instrumental Issues: Problems such as excessive dead volume in the system, a poorly installed column, or contamination in the injector, column, or detector can all contribute to peak tailing.[2][3]
Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of 1-(2-Chlorophenyl)ethanol enantiomers?
For the chiral separation of aromatic alcohols like 1-(2-Chlorophenyl)ethanol, polysaccharide-based and cyclodextrin-based CSPs are widely used and have demonstrated good enantiorecognition capabilities.
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives, such as those coated with tris(3,5-dimethylphenylcarbamate), are highly recommended for initial screening in both HPLC and Supercritical Fluid Chromatography (SFC).[4]
-
Cyclodextrin-based CSPs: Derivatized cyclodextrins are commonly used as chiral selectors in GC capillary columns and have also proven effective in SFC for separating chiral alcohols.
Q3: How does sample concentration affect peak shape in chiral separations?
Sample concentration can have a significant impact on peak shape, particularly in chiral chromatography. Overloading the column, by injecting too much analyte, is a common cause of peak tailing.[1] In some specific cases, such as with cyclodextrin-based stationary phases, overloading can uniquely manifest as tailing peaks rather than the more typical fronting peaks seen in achiral chromatography.[1] It is crucial to optimize the sample concentration to avoid exceeding the column's capacity. If peak tailing is observed, diluting the sample should be one of the first troubleshooting steps.
Q4: Can the mobile phase composition be optimized to reduce peak tailing in the HPLC analysis of this compound?
Yes, optimizing the mobile phase is a critical step in mitigating peak tailing. For neutral compounds like 1-(2-Chlorophenyl)ethanol, which do not have ionizable groups, the primary considerations for the mobile phase in normal-phase chromatography are the choice and concentration of the alcohol modifier.
-
Alcohol Modifier: The type and percentage of the alcohol (e.g., isopropanol, ethanol) in the mobile phase (often with a non-polar solvent like n-hexane) can significantly impact selectivity and peak shape. Adjusting the ratio of the alcohol can help minimize secondary interactions that cause tailing.
-
Additives: While acidic or basic additives are often used to improve the peak shape of ionizable compounds, they are generally not necessary for neutral molecules like 1-(2-Chlorophenyl)ethanol and could potentially worsen the separation.
Troubleshooting Guides
Issue 1: Peak Tailing in HPLC Analysis
Symptom: The peak for this compound exhibits an asymmetry factor (As) greater than 1.2, with a pronounced tail.
Troubleshooting Workflow:
References
Validation & Comparative
A Researcher's Guide: Chiral HPLC Determination of (R)-1-(2-Chlorophenyl)ethanol's Enantiomeric Excess
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) based methodologies for quantifying the enantiomeric purity of (R)-1-(2-Chlorophenyl)ethanol, a key chiral intermediate in pharmaceuticals.
This document outlines a detailed experimental protocol for chiral HPLC, presents comparative data with alternative analytical techniques, and offers visual workflows to support methodological understanding and implementation.
Performance Comparison of Analytical Methods
Chiral HPLC is a robust and widely adopted technique for the enantioseparation of chiral alcohols like 1-(2-Chlorophenyl)ethanol. The selection of the chiral stationary phase (CSP) is the most critical factor in method development. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, have demonstrated excellent performance in resolving the enantiomers of structurally similar aromatic alcohols. While chiral HPLC is a primary method, other techniques such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) also offer viable alternatives, each with distinct advantages and limitations.
| Method | Principle | Typical Analytes | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Non-volatile, thermally labile compounds (e.g., pharmaceuticals, amino acids).[1] | Versatile for a broad range of compounds, robust and widely available.[1] | Longer run times compared to SFC, higher solvent consumption. |
| Chiral GC | Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.[1] | Volatile, thermally stable compounds.[1] | High resolution and sensitivity for volatile analytes.[1] | Requires analyte to be volatile or derivatized, not suitable for thermally labile compounds.[1] |
| Chiral SFC | Separation using a supercritical fluid (typically CO₂) as the mobile phase, offering properties of both a liquid and a gas. | Broad range of chiral compounds, including those suitable for normal-phase HPLC. | Faster separations, reduced organic solvent consumption, and lower backpressure compared to HPLC. | Requires specialized instrumentation. |
Experimental Protocol: Chiral HPLC of 1-(2-Chlorophenyl)ethanol
This protocol provides a starting point for the chiral separation of 1-(2-Chlorophenyl)ethanol. Optimization may be necessary based on the specific instrumentation and column used. The conditions are adapted from established methods for the structurally analogous 1-(4-Chlorophenyl)ethanol.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
Reagents:
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
This compound standard
-
Racemic 1-(2-Chlorophenyl)ethanol standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-Hexane with 100 mL of Isopropanol. Degas the mobile phase using sonication or an online degasser before use.
-
System Equilibration: Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sample Preparation:
-
Prepare a stock solution of racemic 1-(2-Chlorophenyl)ethanol in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a working standard of the (R)-enantiomer at a similar concentration.
-
Dilute the samples to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution.
-
Inject the (R)-enantiomer standard to confirm the elution order.
-
Inject the sample solution to be analyzed.
-
-
Data Analysis:
-
Integrate the peak areas for the (R) and (S) enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100
-
Experimental Workflow and Data Visualization
To ensure methodological clarity, the following diagrams illustrate the key processes involved in the determination of enantiomeric excess.
Caption: Experimental workflow for the determination of enantiomeric excess by chiral HPLC.
Alternative Method: Derivatization Followed by Achiral Chromatography
An alternative to the direct chiral HPLC method involves the derivatization of the enantiomeric alcohol with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.
Caption: Logical relationship in the indirect method for enantiomeric excess determination.
This guide provides a foundational framework for the determination of the enantiomeric excess of this compound. For specific applications, further method development and validation are essential to ensure accuracy and robustness in a regulated environment.
References
A Comparative Guide to the Synthesis of (R)-1-(2-Chlorophenyl)ethanol: Chemical Versus Biocatalytic Approaches
For researchers, scientists, and drug development professionals, the enantioselective synthesis of chiral alcohols is a critical step in the development of new therapeutics. (R)-1-(2-Chlorophenyl)ethanol is a key chiral intermediate for several important pharmaceutical compounds. This guide provides an objective comparison of the primary chemical and biocatalytic methods for its synthesis, supported by experimental data and detailed protocols to inform methodology selection.
The synthesis of enantiomerically pure this compound from the prochiral ketone, 2'-chloroacetophenone, is dominated by two main strategies: chemical asymmetric reduction and biocatalytic reduction. Chemical methods often rely on transition metal catalysts with chiral ligands, while biocatalysis utilizes whole microbial cells or isolated enzymes to achieve high stereoselectivity under milder conditions.
Data Presentation: Performance Metrics
The following table summarizes key quantitative data for the leading chemical and biocatalytic methods for the synthesis of this compound.
| Method | Catalyst/Biocatalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Reaction Conditions |
| Chemical Synthesis | ||||
| Asymmetric Transfer | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | >95 | 98 (R) | Hydrogen donor: Formic acid/Triethylamine mixture; Temperature: 28°C |
| Hydrogenation (ATH) | [RhCl₂Cp*]₂ / Chiral bis(sulfonamide) ligand | 88-99 | 80-99 (R) | Hydrogen donor: Aqueous sodium formate |
| CBS Reduction | (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol/Borane | High | >99 (R) | Reagent: Borane-tetrahydrofuran complex; Solvent: Tetrahydrofuran |
| Biocatalytic Synthesis | ||||
| Whole-Cell Bioreduction | Saccharomyces cerevisiae B5 | >99 | >99 (R) | Co-substrate: 5% (v/v) ethanol; pH: 8.0; Temperature: 25°C; Reaction time: 24 h |
| Whole-Cell Bioreduction | Lactobacillus curvatus | High | >99 (S) | Note: Produces the (S)-enantiomer. Conditions can be optimized for pH, temp, agitation. |
| Isolated Enzyme | Ketoreductase from Scheffersomyces stipitis | 88.2 | 99.9 (R) | Substrate concentration: 67 g/L; Lyophilized cells used |
Logical Workflow
The synthesis of this compound from 2'-chloroacetophenone can be approached via two distinct pathways, each with its own set of reagents and conditions.
Experimental Protocols
Chemical Synthesis: Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium Catalyst
This protocol is a representative example of ATH for the reduction of a prochiral ketone.
Materials:
-
2'-chloroacetophenone
-
[RuCl₂(p-cymene)]₂
-
(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, the catalyst precursor [RuCl₂(p-cymene)]₂ and the chiral ligand (S,S)-TsDPEN are dissolved in the anhydrous solvent.
-
The solution is stirred at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.
-
2'-chloroacetophenone is added to the reaction mixture.
-
A freshly prepared 5:2 azeotropic mixture of formic acid and triethylamine is added as the hydrogen source.
-
The reaction is stirred at the specified temperature (e.g., 28°C) and monitored by an appropriate analytical technique (e.g., chiral HPLC or GC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.
Biocatalytic Synthesis: Whole-Cell Reduction with Saccharomyces cerevisiae
This protocol details a typical whole-cell bioreduction process.
Materials:
-
Saccharomyces cerevisiae (e.g., strain B5)
-
Growth medium (e.g., YPD broth)
-
2'-chloroacetophenone
-
Ethanol
-
Phosphate buffer (pH 8.0)
-
Centrifuge
-
Incubator shaker
Procedure:
-
Cell Culture: Saccharomyces cerevisiae is cultured in the appropriate growth medium under aerobic conditions until it reaches the desired growth phase (typically late-logarithmic phase).
-
Cell Harvesting: The cells are harvested by centrifugation and washed with sterile buffer to remove residual medium.
-
Biotransformation: The washed cells are resuspended in the reaction buffer (pH 8.0) to a specific concentration (e.g., 10.75 g/L dry cell weight).[1]
-
Substrate and Co-substrate Addition: 2'-chloroacetophenone (e.g., 1 g/L) and the co-substrate, ethanol (5% v/v), are added to the cell suspension.[1][2][3] The co-substrate is crucial for the regeneration of the NADH cofactor required by the cellular reductases.[3]
-
Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) with shaking for a specified duration (e.g., 24 hours).[1][3]
-
Product Extraction: After the reaction, the mixture is centrifuged to separate the cells. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The combined organic extracts are dried, concentrated, and the product is purified if necessary. The yield and enantiomeric excess are determined by chiral HPLC or GC.
Concluding Remarks
Both chemical and biocatalytic methods offer effective routes to high-purity this compound.
Chemical methods , particularly asymmetric transfer hydrogenation, provide high yields and excellent enantioselectivity with relatively short reaction times. However, they often require expensive and potentially toxic heavy metal catalysts and chiral ligands, as well as anhydrous and inert reaction conditions.
Biocatalytic methods , on the other hand, are lauded for their environmental friendliness ("green chemistry"), operating under mild aqueous conditions at ambient temperature and pressure.[4] They can achieve exceptional enantioselectivity (>99% e.e.) and high yields.[1][2] Whole-cell biocatalysis is particularly cost-effective as it circumvents the need for enzyme purification and expensive cofactor addition, relying on the cell's own machinery for cofactor regeneration.[4] However, biocatalytic processes can be slower, and substrate or product inhibition can sometimes limit the achievable product concentrations.[2]
The choice between a chemical or biocatalytic approach will ultimately depend on factors such as cost, scale, environmental considerations, and the specific capabilities of the research or manufacturing facility. For large-scale, sustainable production, biocatalysis presents a compelling and increasingly adopted alternative to traditional chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a Chiral Gas Chromatography Method for the Analysis of 1-(2-Chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical quality attribute for chiral pharmaceutical intermediates and active pharmaceutical ingredients. 1-(2-Chlorophenyl)ethanol is a key chiral building block, and robust analytical methods are required to ensure its stereochemical integrity. This guide provides a comprehensive overview of the validation of a chiral gas chromatography (GC) method for the enantioselective analysis of 1-(2-Chlorophenyl)ethanol, comparing its performance with alternative techniques and providing detailed experimental protocols and supporting data.
The validation of a chiral purity method should adhere to the guidelines established by the International Council for Harmonisation (ICH).[1][2] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5] For chiral methods, the resolution between the enantiomeric peaks is a critical system suitability parameter.[1]
Chiral GC, particularly with cyclodextrin-based stationary phases, is a highly effective technique for the separation of volatile and thermally stable enantiomers like 1-(2-Chlorophenyl)ethanol.[6][7] Alternative methods include chiral high-performance liquid chromatography (HPLC) and chiral supercritical fluid chromatography (SFC), which may be suitable for less volatile or thermally labile compounds.[6][8][9]
Experimental Protocols
This section details the experimental methodology for the validation of a chiral GC method for 1-(2-Chlorophenyl)ethanol.
1. Gas Chromatography (GC) System and Conditions:
-
GC System: An Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and a flame ionization detector (FID).
-
Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based chiral capillary column.
-
Carrier Gas: Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program: 120°C (hold for 1 min), then ramp at 2°C/min to 160°C (hold for 10 min).
-
Detector Temperature: 250°C.
2. Preparation of Solutions:
-
Standard Stock Solution (10 mg/mL): Accurately weigh 100 mg of racemic 1-(2-Chlorophenyl)ethanol and dissolve in 10 mL of isopropanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with isopropanol to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Preparation: Dissolve the sample containing 1-(2-Chlorophenyl)ethanol in isopropanol to achieve a final concentration within the calibration range.
3. Method Validation Protocol:
-
Specificity: Inject a blank (isopropanol), a solution of the desired (R)-enantiomer, a solution of the undesired (S)-enantiomer, and a racemic mixture to demonstrate selectivity and the absence of interference.
-
Linearity: Prepare and inject a series of at least five concentrations of the undesired enantiomer, typically ranging from the LOQ to 120% of the specification limit (e.g., 0.1% to 1.5% of the total analyte concentration). Plot the peak area against the concentration and determine the correlation coefficient (r).[5]
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration interval.[3][10]
-
Accuracy (Recovery): Spike a sample of the pure desired enantiomer with known amounts of the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-assay precision): Perform six replicate injections of a standard solution containing the undesired enantiomer at 100% of the target concentration.[5]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[3]
Data Presentation
The following tables summarize the quantitative data obtained during the validation of the chiral GC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Rs) between enantiomers | ≥ 1.5 | 2.1 |
| Tailing factor for each enantiomer | ≤ 2.0 | 1.2 |
| Relative Standard Deviation (RSD) of peak area (n=6) | ≤ 5.0% | 1.8% |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention times of the enantiomers. | Complies |
| Linearity (Range: LOQ to 1.5% of total analyte) | Correlation coefficient (r) ≥ 0.995 | 0.9992 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 103.2% |
| Precision (RSD) | ||
| - Repeatability (n=6) | ≤ 10.0% | 3.5% |
| - Intermediate Precision | ≤ 15.0% | 4.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.03% of total analyte |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.1% of total analyte |
| Robustness | Consistent performance under minor variations. | Complies |
Table 3: Comparison with Alternative Methods
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation in the gas phase based on volatility and interaction with a chiral stationary phase. | Separation in the liquid phase based on interaction with a chiral stationary phase. | Separation using a supercritical fluid as the mobile phase. |
| Typical Stationary Phase | Cyclodextrin derivatives | Polysaccharide-based (cellulose or amylose) | Polysaccharide or cyclodextrin-based |
| Advantages | High resolution, high sensitivity (with FID), suitable for volatile and thermally stable compounds.[6] | Wide applicability, numerous stationary phases available, suitable for non-volatile compounds. | Fast analysis, reduced organic solvent consumption ("green" technique).[6] |
| Limitations | Requires analyte to be volatile and thermally stable. | Higher solvent consumption, can have longer run times. | Requires specialized instrumentation. |
| Application to 1-(2-Chlorophenyl)ethanol | Highly suitable due to its volatility and thermal stability. | Feasible, but may require derivatization for improved detection. | Potentially faster analysis times compared to HPLC. |
Visualizations
Caption: Workflow for the validation of the chiral GC analytical method.
This guide provides a framework for the validation of a chiral GC method for the analysis of 1-(2-Chlorophenyl)ethanol. The presented data demonstrates that the method is specific, linear, accurate, precise, and sensitive for its intended purpose. The choice of the most suitable analytical technique will depend on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available instrumentation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 4. environics.com [environics.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scribd.com [scribd.com]
A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 1-(2-Chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The successful separation of enantiomers is a critical task in the pharmaceutical industry, as individual stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comparative overview of various chiral stationary phases (CSPs) for the enantiomeric separation of 1-(2-Chlorophenyl)ethanol, a key chiral intermediate in the synthesis of several active pharmaceutical ingredients. Due to the limited availability of direct comparative studies on 1-(2-Chlorophenyl)ethanol, this guide leverages experimental data from the closely related compound 1-(4-Chlorophenyl)ethanol and established principles of chiral chromatography to provide a robust framework for method development.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate chiral stationary phase is the most critical factor in achieving successful enantioseparation. Polysaccharide-based CSPs are widely recognized for their broad applicability and have demonstrated success in resolving aromatic alcohols like chlorophenyl-substituted ethanols. The following table summarizes the performance of different polysaccharide-based CSPs for the separation of 1-(4-Chlorophenyl)ethanol, which serves as a valuable starting point for the separation of the 2-chloro isomer.
| Chiral Stationary Phase (CSP) | Base Material | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | Ambient | Not Specified | Not Specified | > 1.5 |
| Chiralcel® OB-H | Cellulose tribenzoate | n-Hexane / Isopropanol (98:2, v/v) | 0.5 | 25 | t(S) = 27.9[1] | Not Specified | Not Specified |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
A systematic approach is essential for the efficient development of a robust chiral separation method. The following protocols provide a general framework for screening and optimizing the separation of 1-(2-Chlorophenyl)ethanol.
Initial Screening Protocol
This protocol is designed to quickly assess the suitability of different chiral stationary phases.
a. Sample Preparation:
-
Prepare a stock solution of racemic 1-(2-Chlorophenyl)ethanol in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
b. Recommended Initial Screening Conditions: [1]
-
Columns:
-
Chiralcel® OD-H (or similar cellulose-based CSP)
-
Chiralpak® AD-H (or similar amylose-based CSP)
-
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient (e.g., 25°C).
-
Detection: UV at 210 nm or 254 nm.
-
Injection Volume: 10 µL.
Method Optimization Protocol
If the initial screening does not yield baseline separation (Rs < 1.5), the following parameters can be adjusted:[1]
-
Mobile Phase Composition: Systematically vary the ratio of the alcohol modifier (isopropanol or ethanol) in the mobile phase. Reducing the percentage of alcohol will generally increase retention and may improve resolution.
-
Alcohol Modifier: Switching between isopropanol and ethanol can significantly impact selectivity.
-
Flow Rate: Lowering the flow rate can often enhance resolution in chiral separations.
-
Temperature: Investigate the effect of temperature on the separation. Both increasing and decreasing the temperature can potentially improve resolution.
Logical Workflow for Chiral Method Development
The following diagram illustrates a systematic workflow for selecting an appropriate chiral stationary phase and developing a separation method for 1-(2-Chlorophenyl)ethanol.
Caption: Workflow for Chiral Method Development.
References
A Comparative Guide to Alternative Methods for the Asymmetric Reduction of 2'-Chloroacetophenone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. The chiral secondary alcohol, (R)- or (S)-2-chloro-1-phenylethanol, derived from the asymmetric reduction of 2'-chloroacetophenone, is a valuable building block for several active pharmaceutical ingredients. This guide provides an objective comparison of leading alternative methods for this crucial transformation, focusing on biocatalytic and chemocatalytic approaches. Performance is benchmarked using experimental data on yield and enantiomeric excess (e.e.), supported by detailed experimental protocols.
Performance Benchmark: Asymmetric Reduction of 2'-Chloroacetophenone
The following tables summarize the performance of representative methods for the asymmetric reduction of 2'-chloroacetophenone to its corresponding chiral alcohol.
Biocatalytic Methods
| Biocatalyst | Product Enantiomer | Co-substrate/Reductant | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Conditions |
| Saccharomyces cerevisiae B5 | (R) | Ethanol (5% v/v) | >99 | >99 | pH 8.0, 25°C, 24 h[1][2] |
| TeSADH Mutant (P84S/I86A) | (S) | 2-propanol | High Conversion | >99 | Tris-HCl buffer (pH 8.5), 50°C, 14 h[3] |
| TeSADH Mutant (ΔP84/A85G) | (S) | 2-propanol | Low Conversion | >99 | Tris-HCl buffer (pH 8.5), 50°C, 14 h[3] |
Chemocatalytic Methods
| Method | Catalyst System | Reductant | Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Conditions |
| Corey-Bakshi-Shibata (CBS) Reduction | (S)-CBS Catalyst (Oxazaborolidine) | BH₃·THF | ~95 | >98 | Anhydrous THF, low temperature[4] |
| Asymmetric Transfer Hydrogenation (ATH) | [RuCl₂(p-cymene)]₂ / Chiral Ligand | Isopropanol or HCOOH/NEt₃ | High | High (substrate dependent) | Varies with ligand and substrate |
| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-tolbinap][(R,R)-dpen] | H₂ (gas) | High | >99 | Isopropanol, t-BuOK[5] |
Methodologies and Experimental Protocols
This section provides detailed methodologies for the key asymmetric reduction methods, offering a practical basis for laboratory application.
Biocatalytic Reduction with Saccharomyces cerevisiae
This method leverages whole-cell biocatalysis, offering a green and cost-effective route to (R)-2-chloro-1-phenylethanol.
Experimental Protocol:
-
Culture Preparation: Saccharomyces cerevisiae B5 is cultured in a suitable medium until a desired cell density is reached. The cells are then harvested by centrifugation and washed.
-
Reaction Setup: In a reaction vessel, the washed S. cerevisiae cells (e.g., 10.75 g/L dry cell weight) are suspended in a buffer solution (pH 8.0).
-
Substrate and Co-substrate Addition: 2'-chloroacetophenone (e.g., 1 g/L) and a co-substrate, such as 5% (v/v) ethanol, are added to the cell suspension.[1][2] The co-substrate is crucial for the regeneration of the NADH cofactor required by the reductase enzymes.
-
Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 25°C) with agitation for a specified period (e.g., 24 hours).[1]
-
Work-up and Analysis: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated. The yield and enantiomeric excess of the resulting 2-chloro-1-phenylethanol are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.
Logical Workflow for Biocatalytic Reduction:
Chemocatalytic Reduction: Corey-Bakshi-Shibata (CBS) Method
The CBS reduction is a powerful and highly enantioselective method for the reduction of prochiral ketones using a chiral oxazaborolidine catalyst.
Experimental Protocol:
-
Catalyst Preparation (in situ): In a flame-dried, inert gas-flushed round-bottom flask, a chiral amino alcohol (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) is dissolved in an anhydrous solvent such as tetrahydrofuran (THF). A borane source, like borane-THF complex (BH₃·THF), is then added, and the mixture is stirred to form the active oxazaborolidine catalyst.
-
Reaction Setup: The flask is cooled to a low temperature (e.g., -78°C). A solution of 2'-chloroacetophenone in anhydrous THF is added dropwise to the catalyst solution.
-
Reductant Addition: A stoichiometric amount of a borane reducing agent (e.g., BH₃·THF) is added slowly to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of methanol. The mixture is then warmed to room temperature, and the solvent is removed under reduced pressure. The residue is typically subjected to an aqueous work-up and extracted with an organic solvent.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield and enantiomeric excess are determined by chiral HPLC or GC.
Signaling Pathway for CBS Reduction:
Chemocatalytic Reduction: Noyori Asymmetric Hydrogenation
This method utilizes a ruthenium catalyst bearing a chiral diphosphine ligand (e.g., BINAP) for the highly efficient and enantioselective hydrogenation of ketones.
Experimental Protocol:
-
Catalyst Activation: In a glovebox, a ruthenium precursor (e.g., RuCl₂[(R)-tolbinap][(R,R)-dpen]) is placed in a high-pressure reactor.
-
Reaction Setup: Anhydrous and degassed solvent (e.g., isopropanol) and 2'-chloroacetophenone are added to the reactor. A solution of a base, such as potassium tert-butoxide (t-BuOK) in isopropanol, is then introduced.
-
Hydrogenation: The reactor is sealed, removed from the glovebox, and purged with hydrogen gas. It is then pressurized with hydrogen to the desired pressure (e.g., 8 atm).
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature until the hydrogen uptake ceases.
-
Work-up and Analysis: The reactor is depressurized, and the solvent is removed under reduced pressure. The residue is purified, typically by chromatography, to isolate the chiral alcohol. The yield and enantiomeric excess are determined by chiral HPLC or GC.
Experimental Workflow for Noyori Asymmetric Hydrogenation:
Conclusion
The asymmetric reduction of 2'-chloroacetophenone can be effectively achieved through various alternative methods, each with its own set of advantages.
-
Biocatalytic methods , particularly using Saccharomyces cerevisiae, offer an environmentally friendly and highly selective route to the (R)-enantiomer, often with excellent yields and enantiomeric excesses under mild conditions. Engineered enzymes like TeSADH mutants provide access to the (S)-enantiomer with high selectivity, showcasing the power of protein engineering.
-
Chemocatalytic methods such as the CBS reduction and Noyori asymmetric hydrogenation are well-established, reliable, and offer high enantioselectivities for a broad range of substrates. These methods are often preferred for their predictability and scalability, although they may require stricter control of reaction conditions, such as the exclusion of water and air, and the use of specialized equipment for hydrogenations.
The choice of method will ultimately depend on the specific requirements of the synthesis, including the desired enantiomer, scale, cost considerations, and available equipment. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their specific application.
References
A Comparative Guide to the Synthesis of (R)-1-(2-Chlorophenyl)ethanol: A Cost-Benefit Analysis
For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral alcohols is a critical step in the production of active pharmaceutical ingredients. (R)-1-(2-Chlorophenyl)ethanol is a key chiral intermediate, and its synthesis has been approached through various methodologies. This guide provides an objective comparison of the primary synthetic routes to this valuable compound, supported by experimental data, detailed protocols, and a cost-benefit analysis to inform route selection for research and manufacturing.
Comparison of Synthetic Methodologies
The synthesis of this compound is predominantly achieved through the asymmetric reduction of the prochiral ketone, 2'-chloroacetophenone. The leading strategies include biocatalytic reduction, asymmetric transfer hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) reduction, and lipase-catalyzed kinetic resolution. Each method presents a unique profile of advantages and disadvantages in terms of yield, enantioselectivity, cost, and environmental impact.
| Synthetic Route | Catalyst/Enzyme | Key Reagents & Conditions | Yield (%) | e.e. (%) | Reaction Time | Temperature (°C) | Key Features |
| Biocatalytic Reduction | Saccharomyces cerevisiae B5 | 5% (v/v) ethanol, pH 8.0 | >99% | >99% | 24 h | 25 | Environmentally friendly, high enantioselectivity, mild conditions.[1] |
| Ketoreductase (Engineered) | Isopropanol (cofactor regeneration) | High | >99% | 6-20 h | Not specified | High specificity and enantioselectivity.[2] | |
| Asymmetric Transfer Hydrogenation (ATH) | RuCl--INVALID-LINK-- | HCOOH/NEt₃ (5:2), S/C = 200 | 93-99% | 95-98% | 2-48 h | 28 | High yields and enantioselectivity, versatile.[3][4] |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-2-Methyl-CBS-oxazaborolidine | Borane dimethyl sulfide complex, THF | High | >95% | Not specified | Room Temp. | Predictable stereochemistry, broad substrate scope.[5][6][7][8][9] |
| Lipase-Catalyzed Kinetic Resolution | Novozym 435 (Immobilized Candida antarctica lipase B) | Vinyl acetate, organic solvent | ~50% (theoretical max) | >99% | 2-24 h | 30-60 | High enantiopurity of both alcohol and ester, enzyme reusability.[10] |
Experimental Protocols
Biocatalytic Reduction using Saccharomyces cerevisiae B5
This protocol is adapted from a study demonstrating the highly efficient and stereoselective reduction of 2'-chloroacetophenone.[1]
Materials:
-
2'-chloroacetophenone
-
Saccharomyces cerevisiae B5 (dry cell weight)
-
Ethanol
-
Phosphate buffer (pH 8.0)
-
Erlenmeyer flasks
-
Shaker incubator
Procedure:
-
Prepare a suspension of Saccharomyces cerevisiae B5 at a concentration of 10.75 g/L (dry cell weight) in a phosphate buffer (pH 8.0).
-
Add 2'-chloroacetophenone to the cell suspension to a final concentration of 1 g/L.
-
Add ethanol to the reaction mixture to a final concentration of 5% (v/v) as a co-substrate for cofactor regeneration.
-
Incubate the reaction mixture in a shaker incubator at 25°C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, extract the product from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Asymmetric Transfer Hydrogenation (ATH) using RuCl(R,R)-Tsdpen
This protocol is a representative procedure for the asymmetric transfer hydrogenation of aromatic ketones.[3]
Materials:
-
2'-chloroacetophenone
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., dichloromethane)
-
Schlenk flask and nitrogen/argon line
Procedure:
-
In a Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve 2'-chloroacetophenone in the anhydrous solvent.
-
Prepare a 5:2 molar mixture of formic acid and triethylamine.
-
Add the RuCl--INVALID-LINK-- catalyst to the ketone solution (Substrate to Catalyst ratio, S/C = 200).
-
Add the formic acid/triethylamine mixture to the reaction flask.
-
Stir the reaction mixture at 28°C.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Corey-Bakshi-Shibata (CBS) Reduction
This is a general procedure for the CBS reduction of prochiral ketones.[5][8][9]
Materials:
-
2'-chloroacetophenone
-
(R)-2-Methyl-CBS-oxazaborolidine catalyst
-
Borane dimethyl sulfide (BMS) complex or Borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Dry glassware and inert atmosphere setup
Procedure:
-
To a dry, nitrogen-flushed flask, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (typically 5-10 mol%) in anhydrous THF.
-
Cool the solution to the desired temperature (often room temperature or below).
-
Slowly add the borane dimethyl sulfide complex or borane-THF solution (typically 1.0-1.5 equivalents) to the catalyst solution.
-
After stirring for a few minutes, slowly add a solution of 2'-chloroacetophenone in anhydrous THF to the reaction mixture.
-
Stir the reaction at the same temperature until completion (monitored by TLC or GC).
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Work up the reaction by adding dilute acid and extracting the product with an organic solvent.
-
Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography.
Lipase-Catalyzed Kinetic Resolution
This protocol outlines a typical kinetic resolution of a racemic alcohol using an immobilized lipase.
Materials:
-
Racemic 1-(2-Chlorophenyl)ethanol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Molecular sieves (optional)
Procedure:
-
To a flask containing racemic 1-(2-Chlorophenyl)ethanol in an anhydrous organic solvent, add Novozym 435.
-
Add vinyl acetate as the acyl donor (typically 0.5-1.0 equivalents).
-
Stir the mixture at a controlled temperature (e.g., 40-60°C).
-
Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
Filter off the immobilized enzyme (which can be washed and reused).
-
Separate the unreacted this compound from the acetylated (S)-enantiomer by column chromatography.
-
The (S)-acetate can be hydrolyzed back to the (S)-alcohol if desired.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis requires consideration of reagent and catalyst costs, operational complexity, and waste generation.
-
Biocatalytic Reduction: This method often boasts high enantioselectivity and operates under mild, environmentally friendly conditions, reducing energy costs and waste. The primary cost is associated with the enzyme, which can be high initially. However, the potential for enzyme immobilization and reuse can significantly lower the cost over multiple cycles. For whole-cell biocatalysts like baker's yeast, the catalyst cost is very low, making it an economically attractive option, although yields and enantioselectivity can be more variable and require optimization.
-
Asymmetric Transfer Hydrogenation: Ruthenium-based catalysts and their chiral ligands can be expensive. However, they are used in catalytic amounts and offer high efficiency and broad applicability. The use of relatively inexpensive hydrogen donors like formic acid/triethylamine or isopropanol is advantageous. The operational setup is relatively straightforward for a standard chemistry lab.
-
Corey-Bakshi-Shibata Reduction: The CBS catalyst and borane reagents are commercially available but can be costly. The reaction requires strictly anhydrous conditions and an inert atmosphere, which can add to the operational complexity and cost. However, its predictability and high enantioselectivity for a wide range of substrates make it a valuable tool.
-
Lipase-Catalyzed Kinetic Resolution: The main drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer from a racemic starting material. This can be a significant cost factor if the starting material is expensive. However, the use of robust and reusable immobilized lipases like Novozym 435 can make the process cost-effective. This method is particularly useful when both enantiomers of the alcohol are of interest.
Visualization of Synthetic Workflows
Caption: Workflow of synthetic routes to this compound.
Caption: Logical relationship of synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 3. kanto.co.jp [kanto.co.jp]
- 4. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 10. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Certificate of analysis for (R)-1-(2-Chlorophenyl)ethanol reference standard
For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical measurements and regulatory compliance. This guide provides an objective comparison of commercially available (R)-1-(2-Chlorophenyl)ethanol reference standards, supported by key analytical data and detailed experimental protocols.
This compound is a chiral building block used in the synthesis of various pharmaceutical compounds. The quality of the reference standard for this intermediate is critical for ensuring the purity and stereochemistry of the final active pharmaceutical ingredient.
Comparison of Supplier Specifications
The following table summarizes the key specifications for this compound reference standards from various suppliers. This data is compiled from publicly available information on their respective websites.
| Specification | Supplier A (TCI Chemicals) | Supplier B (Advanced ChemBlocks) | Supplier C (Vibrant Pharma Inc.) | Supplier D (Thermo Scientific)* |
| Purity (by GC) | >98.0%[1][2] | 97%[3] | 97%[4] | ≥95.0% |
| Appearance | Colorless to Light yellow clear liquid[1][2] | Not Specified | Not Specified | Clear colorless to orange |
| Specific Rotation | +62.0 to +68.0 (C=1, Chloroform)[1][2] | Not Specified | Not Specified | Not Specified |
| Identity (NMR) | Conforms to structure[1][2] | Not Specified | Not Specified | Not Specified |
| Molecular Formula | C8H9ClO[1][3][4] | C8H9ClO[1][3][4] | C8H9ClO[1][3][4] | C8H9ClO |
| Molecular Weight | 156.61[1][3] | 156.61[1][3] | 156.61[1][3] | 156.61 |
| Storage | Room Temperature (Recommended <15°C)[1][2] | Room Temperature[3] | Room Temperature[4] | Not Specified |
*Note: Data for Thermo Scientific corresponds to the racemic mixture 1-(2-Chlorophenyl)ethanol and is included for comparative purposes.
Experimental Protocols
Accurate characterization of a reference standard is crucial. Below are detailed methodologies for key experiments typically performed to qualify a reference standard for this compound.
Purity Determination by Gas Chromatography (GC)
This method is used to determine the purity of the reference standard and to identify any volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar compounds (e.g., a polyethylene glycol-based column).
-
Chromatographic Conditions:
-
Column: DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Dissolve in 25 mL of a suitable solvent such as methylene chloride or ethyl acetate to obtain a concentration of approximately 1 mg/mL.
-
-
Data Analysis: The purity is calculated by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
Identity Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of the reference standard.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the reference standard in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: The obtained spectrum is compared with the expected chemical shifts and coupling constants for the structure of this compound. The presence of characteristic peaks for the aromatic, methine, and methyl protons, along with their integration values, confirms the identity of the compound.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
For a chiral compound, it is essential to determine its enantiomeric purity.
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral column.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic mixture of 1-(2-Chlorophenyl)ethanol to confirm the elution order of the enantiomers.
-
-
Data Analysis: The enantiomeric purity is expressed as the percentage of the peak area of the desired (R)-enantiomer relative to the total peak area of both enantiomers.
Workflow for Reference Standard Qualification
The following diagram illustrates a typical workflow for the qualification of a new batch of a chemical reference standard.
This comprehensive approach to the analysis and comparison of this compound reference standards provides researchers and drug development professionals with the necessary information to make informed decisions when sourcing these critical materials. The provided experimental protocols serve as a foundation for in-house verification and qualification of reference standards.
References
A Researcher's Guide to Inter-laboratory Comparison of Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals, the accurate and reproducible determination of enantiomeric excess (ee) is paramount for ensuring the stereochemical purity and efficacy of chiral compounds. Inter-laboratory comparisons, also known as round-robin or proficiency tests, are crucial for validating analytical methods and ensuring consistency across different laboratories. This guide provides an objective comparison of the most common analytical techniques for determining enantiomeric excess, supported by experimental data and detailed protocols to aid in the design and execution of inter-laboratory studies.
Comparison of Analytical Methods
The choice of an analytical technique for determining enantiomeric excess is a critical decision that depends on various factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the primary methods used for this purpose.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Capillary Electrophoresis (CE) | Vibrational Circular Dichroism (VCD) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column. | Formation of diastereomeric complexes with a chiral discriminating agent (CDA), resulting in distinct NMR signals for each enantiomer. | Differential migration of enantiomers in an electric field, often in the presence of a chiral selector in the background electrolyte. | Differential absorption of left and right circularly polarized infrared light by enantiomers. |
| Typical Analysis Time | 10 - 30 minutes per sample. | 5 - 20 minutes per sample. | 2 - 10 minutes per sample.[1] | 10 - 20 minutes per sample. | Minutes per sample. |
| Resolution | Excellent, capable of baseline separation for a wide range of compounds. | Very high, especially for volatile compounds. | Variable, dependent on the chiral discriminating agent and analyte. | High, with excellent separation efficiency. | Not a separation technique; relies on spectral differences. |
| Sensitivity | High, with UV, fluorescence, or MS detection. | Very high, especially with FID or MS detectors. | Lower, requires higher sample concentrations (mg scale). | High, especially with laser-induced fluorescence (LIF) detection. | Moderate, dependent on the magnitude of the VCD signal. |
| Sample Requirements | Soluble in a suitable mobile phase. | Volatile and thermally stable; derivatization may be required. | Soluble in a deuterated solvent, typically 5-10 mg. | Soluble in a buffer, very small sample volume (nL). | Neat liquid or solution, requires a specific concentration range. |
| Destructive? | Yes | Yes | No | Yes | No |
| Advantages | Broad applicability, well-established, high accuracy and precision. | High resolution and speed for volatile compounds. | Non-destructive, rapid analysis, provides structural information. | High efficiency, low sample and reagent consumption. | No need for chiral stationary phases or derivatizing agents, provides absolute configuration information. |
| Disadvantages | Can require extensive method development, expensive chiral columns. | Limited to volatile and thermally stable analytes, derivatization can add complexity. | Lower sensitivity, potential for overlapping signals, cost of high-field NMR. | Method development can be complex, potential for matrix effects. | Lower sensitivity for some compounds, specialized instrumentation required. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of results in an inter-laboratory comparison. The following are generalized protocols for the key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess. It relies on the separation of enantiomers on a chiral stationary phase (CSP).
Method Development:
-
Column Selection: Choose an appropriate chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).
-
Mobile Phase Optimization: Optimize the mobile phase composition (e.g., a mixture of hexane and isopropanol for normal phase, or acetonitrile and water/buffer for reversed phase) to achieve baseline separation of the enantiomers.
-
Instrument Parameters: Set the flow rate (typically 0.5-1.5 mL/min) and column temperature.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject a racemic standard of the compound to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Detect the enantiomers using a suitable detector, most commonly a UV detector at a wavelength where the compound absorbs.
Quantification:
-
Integrate the peak areas of the two enantiomer signals.
-
Calculate the enantiomeric excess using the formula: % ee = (|Area_major - Area_minor|) / (Area_major + Area_minor) * 100
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and efficient method for the separation of volatile and thermally stable enantiomers.[2]
Instrumentation:
-
Gas Chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral capillary column (e.g., cyclodextrin-based).
Procedure:
-
Sample Preparation and Derivatization (if necessary): Dissolve a small amount of the purified product in a volatile solvent (e.g., dichloromethane, ethyl acetate). If the analyte is not sufficiently volatile, derivatization may be required (e.g., acylation).
-
Instrument Setup: Install the chiral capillary column and set the injector and detector temperatures. Program the oven temperature with an appropriate ramp to achieve separation.
-
Injection and Data Acquisition: Inject a small volume of the sample solution (e.g., 1 µL) into the GC and record the chromatogram.
Data Analysis:
-
Identify the peaks for the two enantiomers.
-
Integrate the peak areas.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, with the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful and non-destructive method for determining enantiomeric excess.[3]
Procedure for NMR Analysis using a Chiral Solvating Agent:
-
Sample Preparation: Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire a standard ¹H NMR spectrum of the analyte.
-
Addition of CSA: Add the chiral solvating agent to the NMR tube.
-
Analysis: Acquire a ¹H NMR spectrum of the analyte-CSA mixture. Monitor the spectrum for the resolution of a specific proton signal of the analyte into two distinct peaks, representing the two diastereomeric complexes.
-
Quantification: Once optimal separation of the signals is achieved, carefully integrate the two resolved peaks. Calculate the enantiomeric excess based on the ratio of the integrals.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate a general experimental workflow for determining enantiomeric excess and a logical flow for method selection.
General workflow for enantiomeric excess determination.
Decision tree for selecting an ee determination method.
References
A Comparative Guide to Absolute Configuration Determination: Circular Dichroism and Its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a cornerstone of stereochemistry-dependent discovery and development. The spatial arrangement of atoms dictates biological activity, with different enantiomers often exhibiting varied therapeutic effects or toxicity. This guide provides an objective comparison of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) with other principal techniques for absolute configuration determination: X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and detailed protocols.
The choice of method for elucidating absolute configuration hinges on several factors, including the physical state of the sample, the presence of chromophores, sample quantity, and the availability of instrumentation. While X-ray crystallography has long been considered the "gold standard," chiroptical methods like VCD and ECD, bolstered by quantum chemical calculations, offer powerful alternatives, particularly for non-crystalline samples.
Comparison of Key Methods
The following table summarizes the key performance characteristics of the most common techniques for absolute configuration determination.
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) |
| Principle | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2] | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[3] | Diffraction of X-rays by a single crystal, with anomalous dispersion effects allowing for direct 3D structure determination.[4][5] | Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinguishable NMR spectra that allow for the deduction of stereochemistry.[6][7][8] |
| Sample Requirement | 5-15 mg of recoverable sample in solution (liquids and oils are suitable).[2] | Sub-microgram amounts in solution for strong chromophores. | High-quality single crystal (0.2-0.6 mm for light-atom structures).[9] | ~1 mg of sample per diastereomer formation. |
| Sample State | Solution or neat liquid/oil.[2] | Solution. | Crystalline solid.[4][5] | Solution. |
| Chromophore Required? | No.[2][10] | Yes.[3] | No. | No. |
| Typical Analysis Time | 1 to several hours for data acquisition.[10] Computational time is additional. | Minutes to an hour for data acquisition. Computational time is additional. | Can take days to weeks, including crystallization, data collection, and analysis. A rapid co-crystallization method can reduce this to ~3 days.[11] | 4-6 hours of active effort over 1-2 days for derivatization and NMR analysis.[7][8][12] |
| Success Rate | High, but can be challenging for highly flexible molecules.[13] | Dependent on the presence and nature of the chromophore and conformational flexibility.[14] | High if a suitable crystal is obtained (77% success in one high-throughput screening).[11] | Generally high for secondary alcohols and amines, but failures can occur.[15] |
| Key Advantage | Broad applicability to most organic molecules, non-destructive. | High sensitivity, requires very small sample amounts. | Provides an unambiguous 3D structure.[4][5] | Widely accessible instrumentation (NMR). |
| Key Limitation | Requires quantum chemical calculations, can be computationally intensive. | Limited to molecules with a suitable chromophore. | Requires a high-quality single crystal, which can be difficult to obtain.[10][13] | Requires chemical derivatization, which may not be straightforward for all molecules. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are summarized protocols for each of the discussed methods.
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation: Prepare a solution of the chiral compound in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆). Typical concentrations range from 0.05 to 0.2 M.[16] The sample is placed in an IR cell with BaF₂ or CaF₂ windows.
-
Spectral Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. Multiple scans (e.g., in blocks of 60 minutes) are typically averaged to improve the signal-to-noise ratio.[10]
-
Computational Modeling:
-
A 3D model of one enantiomer of the molecule is generated.
-
A conformational search is performed to identify all low-energy conformers.
-
The geometry of each stable conformer is optimized using Density Functional Theory (DFT), for example, at the B3LYP/6-31G* level.[3]
-
-
Spectral Calculation and Comparison:
-
The VCD and IR spectra for each stable conformer are calculated using DFT.
-
A Boltzmann-weighted average of the individual spectra is then computed.
-
The experimental VCD spectrum is compared with the calculated spectrum. A good match in terms of sign and relative intensity confirms the absolute configuration.[10][13]
-
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: A dilute solution of the chiral compound containing a chromophore is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile).[16]
-
Spectral Acquisition: The ECD and UV-Vis spectra are recorded on a CD spectrometer.
-
Computational Modeling:
-
Similar to VCD, a conformational analysis is performed to find all relevant low-energy conformers.
-
The geometry of each conformer is optimized using DFT.
-
Time-Dependent DFT (TD-DFT) calculations are then performed to predict the ECD spectrum for each conformer.[3]
-
-
Spectral Comparison and Assignment:
-
A Boltzmann-averaged calculated ECD spectrum is generated.
-
The experimental ECD spectrum is compared with the calculated spectrum. A good match allows for the assignment of the absolute configuration.[3]
-
X-ray Crystallography
-
Crystallization: A high-quality single crystal of the enantiomerically pure compound is grown. This is often the most challenging step and can involve screening various solvents and crystallization conditions.
-
Data Collection: The crystal is mounted on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[16] A series of diffraction images are collected as the crystal is rotated.
-
Structure Solution and Refinement:
-
The diffraction data are processed to yield a set of structure factors.
-
The initial crystal structure is determined using direct methods or Patterson methods.
-
The structural model is then refined against the experimental data to optimize atomic positions and thermal parameters.[16]
-
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of X-rays. The Flack parameter is a key metric; a value close to 0 indicates the correct absolute configuration has been determined.[4]
NMR Spectroscopy (Mosher's Method)
-
Derivatization: The chiral alcohol or amine is reacted separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride or another suitable chiral derivatizing agent to form a pair of diastereomeric esters or amides.[6]
-
NMR Analysis: ¹H NMR spectra are acquired for both diastereomers. 2D NMR experiments like COSY and HSQC can aid in the assignment of proton signals.[6]
-
Data Analysis: The chemical shifts (δ) of protons in the vicinity of the newly formed chiral center are compared between the two diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for corresponding protons.[7]
-
Configuration Assignment: Based on the established model for Mosher's esters, the sign of the Δδ values for protons on either side of the stereocenter is used to deduce the absolute configuration. Protons on one side of the MTPA plane will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ).[6]
Visualizing the Workflows
The following diagrams illustrate the logical flow of each technique for determining absolute configuration.
Conclusion
The determination of absolute configuration is a critical task in modern chemistry and drug development. While X-ray crystallography provides definitive structural information, its requirement for high-quality single crystals is a significant bottleneck. Circular dichroism techniques, particularly VCD and ECD, have emerged as powerful and versatile alternatives that allow for the determination of absolute configuration in solution. The reliability of these chiroptical methods is greatly enhanced by the accuracy of quantum mechanical calculations. NMR-based methods, such as the Mosher's method, offer a widely accessible approach that relies on the formation of diastereomers. The choice of the most appropriate technique will depend on the specific properties of the molecule under investigation, the available resources, and the desired level of certainty. A multi-technique approach, where possible, can provide the highest confidence in the assignment of absolute configuration.
References
- 1. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotools.us [biotools.us]
- 3. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. purechemistry.org [purechemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-1-(2-Chlorophenyl)ethanol and Other Chiral Building Blocks in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of chiral building blocks is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route. Among the plethora of available chiral synthons, (R)-1-(2-Chlorophenyl)ethanol stands out as a versatile and valuable intermediate. This guide provides an objective comparison of this compound with other relevant chiral building blocks, supported by experimental data, to inform rational selection in drug discovery and development programs.
Introduction to this compound
This compound is a chiral secondary alcohol featuring a 2-chlorophenyl substituent. This structural motif is present in a variety of biologically active molecules, making it a key starting material for the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the presence of a stereogenic center and a reactive hydroxyl group that can be readily transformed into other functionalities with controlled stereochemistry.
Performance Comparison in Asymmetric Synthesis
The primary route to enantiomerically pure this compound is the asymmetric reduction of its corresponding prochiral ketone, 2'-chloroacetophenone. This transformation can be achieved through both biocatalytic and chemo-catalytic methods, each with distinct advantages. To provide a clear comparison, we will examine the performance of these methods against the synthesis of a closely related and widely used chiral alcohol, (R)-1-phenylethanol, from acetophenone.
Data Presentation: Asymmetric Reduction of Prochiral Ketones
The following table summarizes the quantitative data for the synthesis of this compound and (R)-1-phenylethanol via two representative methods: biocatalytic reduction with plant tissues and chemo-catalytic asymmetric transfer hydrogenation (ATH) with a Ruthenium-based catalyst.
| Method | Catalyst/Biocatalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Biocatalysis | Daucus carota (Carrot root) | 2'-Chloroacetophenone | This compound | ~80 | ~98 | [1] |
| Daucus carota (Carrot root) | Acetophenone | (R)-1-Phenylethanol | ~80 | ~98 | [1] | |
| Chemo-catalysis (ATH) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 2'-Chloroacetophenone | This compound | >95 | >97 | [2][3] |
| [RuCl(p-cymene)((R,R)-TsDPEN)] | Acetophenone | (R)-1-Phenylethanol | >98 | 97 | [2] |
Note: The data for 2'-chloroacetophenone reduction via ATH with the specific Ru-catalyst is inferred from studies on substituted acetophenones, demonstrating high yields and enantioselectivities for similar substrates.[2][3]
Experimental Protocols
To ensure reproducibility and facilitate methodological comparison, detailed experimental protocols for the biocatalytic and chemo-catalytic synthesis of this compound are provided below.
Protocol 1: Biocatalytic Reduction of 2'-Chloroacetophenone using Saccharomyces cerevisiae
This protocol describes the whole-cell bioreduction of 2'-chloroacetophenone to this compound.[4]
Materials:
-
2'-Chloroacetophenone
-
Saccharomyces cerevisiae (baker's yeast)
-
Glucose
-
Phosphate buffer (pH 8.0)
-
Ethanol
-
Ethyl acetate
Procedure:
-
Yeast Activation: A culture of Saccharomyces cerevisiae B5 is prepared in a suitable growth medium.
-
Reaction Setup: In a flask, the yeast cells (e.g., 10.75 g/L dry cell weight) are suspended in phosphate buffer (pH 8.0).
-
Substrate Addition: 2'-Chloroacetophenone (e.g., 1 g/L) and a co-substrate for cofactor regeneration, such as glucose and 5% (v/v) ethanol, are added to the cell suspension.[4]
-
Reaction Conditions: The reaction mixture is incubated at 25°C with agitation for 24 hours.[4]
-
Work-up and Analysis: After the reaction, the mixture is extracted with ethyl acetate. The organic layers are combined, dried, and the solvent is evaporated. The product, this compound, is purified by column chromatography.
-
Characterization: The yield and enantiomeric excess are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). A yield of >99% and an enantiomeric excess of >99% can be achieved under optimal conditions.[4]
Protocol 2: Asymmetric Transfer Hydrogenation of 2'-Chloroacetophenone
This protocol is a representative procedure for the asymmetric transfer hydrogenation of a substituted acetophenone using a Ruthenium catalyst.[2][3]
Materials:
-
2'-Chloroacetophenone
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Formic acid/triethylamine (5:2 azeotrope) or 2-propanol
-
Anhydrous solvent (e.g., dichloromethane or 2-propanol)
-
Base (e.g., triethylamine or potassium hydroxide)
Procedure:
-
Reaction Setup: A reaction vessel is charged with 2'-chloroacetophenone (1 mmol) and the Ruthenium catalyst (0.5-1 mol%) under an inert atmosphere.
-
Solvent and Reagent Addition: Anhydrous solvent (e.g., 10 mL) is added, followed by the hydrogen donor (formic acid/triethylamine mixture or 2-propanol) and a base (if using 2-propanol as the hydrogen source).
-
Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., 28-40°C) for a specified time (typically a few hours).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or GC.
-
Work-up and Analysis: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
-
Characterization: The yield and enantiomeric excess of this compound are determined by chiral GC or HPLC.
Comparison with Other Chiral Building Blocks in Subsequent Transformations
The utility of a chiral building block is not only determined by the ease of its synthesis but also by its performance in subsequent chemical transformations. Chiral alcohols, such as this compound, are frequently used as precursors for other chiral molecules, including chiral amines and esters.
Synthesis of Chiral Amines
Chiral amines are crucial components of many pharmaceuticals. A common route to their synthesis is through the conversion of a chiral alcohol. While direct comparative data is scarce, the principles of reactivity suggest that the electronic and steric properties of the aryl substituent in phenylethanol derivatives will influence the rate and efficiency of subsequent reactions. For instance, in a Mitsunobu reaction to introduce a nitrogen nucleophile, the electron-withdrawing nature of the chlorine atom in this compound may slightly alter the reactivity of the alcohol compared to the unsubstituted (R)-1-phenylethanol.[5]
Mandatory Visualizations
Logical Workflow for Chiral Building Block Selection
Caption: Logical workflow for selecting a suitable chiral building block.
Synthetic Pathway Utilizing this compound
Caption: A representative synthetic pathway using this compound.
Conclusion
This compound is a highly valuable chiral building block, accessible in high yield and excellent enantiomeric excess through both biocatalytic and chemo-catalytic methods. Its performance in asymmetric synthesis is comparable to that of the widely used (R)-1-phenylethanol. The choice between this compound and other chiral building blocks will ultimately depend on the specific requirements of the target molecule, including the desired substitution pattern and the compatibility of the building block with subsequent reaction conditions. This guide provides a framework for making an informed decision based on objective experimental data and established synthetic protocols.
References
- 1. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu Reaction [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of (R)-1-(2-Chlorophenyl)ethanol: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for the proper disposal of (R)-1-(2-Chlorophenyl)ethanol, a chlorinated organic compound. Adherence to these procedures is crucial for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.
This compound, as a halogenated organic substance, requires specific handling and disposal as hazardous waste.[1][2][3] Improper disposal, such as discarding it down the drain or allowing it to evaporate, is prohibited and can lead to environmental contamination and potential legal repercussions.[2][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE). This includes, at a minimum, nitrile rubber gloves, chemical splash goggles, and a fully buttoned lab coat.[2] All handling and commingling of waste should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Protocol
-
Segregation is Key : The primary rule for disposing of this compound is to collect it as halogenated organic waste.[5][6] Do not mix it with non-halogenated solvents.[3][7] Mixing these waste streams significantly increases the volume of hazardous waste and leads to higher disposal costs.[7][8]
-
Select the Correct Waste Container :
-
Use a designated, compatible waste container, typically a polyethylene carboy or bottle, for collecting halogenated solvent waste.[1][2]
-
Ensure the container is in good condition, free from leaks, and has a secure, tightly closing lid.[7][9] Metal containers are generally not recommended as halogenated solvents can degrade to form acids that corrode the metal.[2]
-
-
Proper Labeling :
-
Accumulation and Storage :
-
Keep the waste container closed at all times, except when adding waste.[1][7][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Store the container in a designated and isolated satellite accumulation area within the laboratory.[1][7]
-
Ensure the storage area is cool, dry, and well-ventilated.[1]
-
Secondary containment, such as a larger, chemically resistant tub or bin, is mandatory to contain any potential leaks or spills.[7]
-
Store halogenated waste separately from incompatible materials such as acids, bases, oxidizing agents, and metals.[2]
-
-
Requesting Disposal :
-
Do not fill waste containers beyond 90% of their capacity to allow for vapor expansion.[9]
-
Once the container is nearly full, arrange for its collection through your institution's Environmental Health and Safety (EHRS) or equivalent department.[1][7]
-
Complete any required online waste collection forms accurately.[1]
-
Do not attempt to transport the hazardous waste yourself to a central storage facility.[7]
-
Waste Classification and Data
Proper classification is essential for disposal. This compound falls into the category of halogenated organic waste.
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Solvents | [1][5][6] |
| Container Material | Polyethylene or other compatible plastic | [2] |
| Incompatible Materials | Acids, bases, metals, oxidizing agents | [2] |
| Storage Location | Designated Satellite Accumulation Area with secondary containment | [1][7] |
| Container Fill Level | Maximum 90% capacity | [9] |
| Disposal Method | Collection by authorized hazardous waste personnel | [7] |
| Prohibited Actions | Drain disposal, evaporation, mixing with non-halogenated waste | [2][3][7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these established protocols, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. ptb.de [ptb.de]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 7. vumc.org [vumc.org]
- 8. otago.ac.nz [otago.ac.nz]
- 9. ethz.ch [ethz.ch]
Personal protective equipment for handling (R)-1-(2-Chlorophenyl)ethanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (R)-1-(2-Chlorophenyl)ethanol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Furthermore, it is classified as a combustible liquid. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.
Summary of Required Personal Protective Equipment
| Protection Type | Required PPE | Specification and Usage Notes |
| Respiratory | Vapor Respirator / Fume Hood | A vapor respirator should be used when handling the substance outside of a fume hood.[1] All work should ideally be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[3][4] |
| Eye and Face | Safety Glasses / Goggles & Face Shield | Chemical splash goggles that provide a tight seal are required.[1][5] A face shield should be worn in situations where splashing is a significant risk.[1] |
| Hand | Chemical-Resistant Gloves | Protective gloves are essential to prevent skin contact.[1] While specific glove materials are not detailed for this exact chemical, nitrile or butyl rubber gloves are generally recommended for handling solvents.[5] |
| Body | Protective Clothing / Lab Coat | Wear suitable protective clothing or a lab coat to protect skin from accidental contact.[6] Contaminated clothing should be removed and washed immediately. |
Operational and Handling Protocols
Safe handling practices are critical to prevent accidents and exposure. The following procedural steps must be followed when working with this compound.
Engineering Controls:
-
Always work in a well-ventilated area. The use of a local exhaust ventilation system or a certified chemical fume hood is strongly recommended.[1][3]
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.[1][4]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare all necessary equipment and materials within the fume hood to minimize movement and potential for spills.
-
Handling: Avoid direct contact with the skin, eyes, and clothing.[1][3][7] Do not breathe vapors or mists.[3]
-
Fire and Explosion Prevention: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][8] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge, such as grounding and bonding containers and equipment.[3][8]
-
Hygiene: Wash hands and face thoroughly after handling the substance.[1][7] Do not eat, drink, or smoke in the laboratory area.[7]
Storage:
-
Store in a tightly closed container in a cool, dark, dry, and well-ventilated place.[1][3][8]
-
Keep away from incompatible materials, particularly strong oxidizing agents.[1][8]
Emergency and Disposal Plans
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][4]
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Do not allow the spill to enter drains or waterways.[9]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin gently with plenty of soap and water. If irritation persists, get medical advice.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the person feels unwell, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention if you feel unwell.[1]
Disposal Plan: this compound is a halogenated compound and must be disposed of as hazardous waste.[10]
-
Collect waste in designated, properly labeled, and tightly sealed containers.[9]
-
The exterior of waste containers must be clean and free of contamination.[9]
-
Do not mix with non-halogenated solvent waste to avoid higher disposal costs.[10]
-
Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Never pour down the drain.[10]
Chemical Handling Workflow
The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1-(2-Chlorophenyl)ethanol | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wcu.edu [wcu.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. mcrsafety.com [mcrsafety.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. fishersci.de [fishersci.de]
- 8. ehss.syr.edu [ehss.syr.edu]
- 9. ethz.ch [ethz.ch]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


